Norursocholic acid
Description
Structure
3D Structure
Properties
CAS No. |
139265-35-3 |
|---|---|
Molecular Formula |
C23H38O5 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3R)-3-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O5/c1-13(10-20(25)26)16-6-7-17-15-5-4-14-11-23(27,28)19(24)12-22(14,3)18(15)8-9-21(16,17)2/h13-19,24,27-28H,4-12H2,1-3H3,(H,25,26)/t13-,14-,15?,16-,17?,18?,19?,21-,22+/m1/s1 |
InChI Key |
UJNJKJCBHLCOMS-QTOAEDRXSA-N |
SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |
Synonyms |
3-(3 alpha, 7 beta, 12 alpha-trihydroxy-5 beta, 17 beta-androstan-17-yl)butanoic acid norursocholic acid |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Norursocholic Acid
Endogenous Precursor Compounds and Initial Enzymatic Steps
The biosynthesis of bile acids, including the precursors to norursocholic acid, originates from cholesterol. elsevier.es This process can occur through two primary routes: the classic (or neutral) pathway and the alternative (or acidic) pathway. plos.org The classic pathway, which accounts for the majority of bile acid synthesis, is initiated in the liver. plos.org The alternative pathway can occur in both the liver and extrahepatic tissues. plos.orgnih.gov
The initial and rate-limiting step in the classic pathway is the 7α-hydroxylation of cholesterol, a reaction catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1). plos.org In the alternative pathway, the initial step involves the hydroxylation of the cholesterol side chain by sterol 27-hydroxylase (CYP27A1). plos.org
Key Hepatic and Extrahepatic Enzymes Involved in this compound Synthesis
A series of key enzymes, located in both the liver and other tissues, are crucial for bile acid synthesis. elsevier.es
Cholesterol 7α-hydroxylase (CYP7A1): This is the rate-limiting enzyme in the classic pathway of bile acid synthesis and is primarily found in the liver. elsevier.esplos.org
Sterol 27-hydroxylase (CYP27A1): This enzyme initiates the alternative pathway and is found in the liver, as well as in extrahepatic tissues like macrophages and vascular endothelium. plos.orgnih.gov
Sterol 12α-hydroxylase (CYP8B1): This enzyme is involved in the synthesis of cholic acid and has traditionally been considered liver-specific. plos.org
Oxysterol 7α-hydroxylase (CYP7B1): This enzyme plays a role in the alternative pathway and has a wide tissue distribution. plos.org
Recent research has also suggested the presence of key bile acid synthesis enzymes, including CYP7A1, CYP27A1, CYP7B1, and CYP8B1, in the human ovary, indicating a potential for local bile acid production in this extrahepatic site. plos.org
Identification and Characterization of Intermediate Metabolites in Biosynthetic Routes
The biosynthetic pathways of bile acids involve several intermediate metabolites. In the conversion of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA), a key intermediate is 7-ketolithocholic acid (7-KLCA). nih.gov This conversion involves the oxidation of CDCA to 7-KLCA, followed by the reduction of 7-KLCA to UDCA. nih.gov
In the context of this compound, studies in rats have shown that when administered, it is largely secreted into bile unchanged. physiology.org However, a small portion, approximately 10%, is secreted as an unknown conjugate or sulfate (B86663). physiology.org The metabolism of 7-ketolithocholic acid in humans leads to the formation of both chenodeoxycholic acid and, to a lesser extent, ursodeoxycholic acid. physiology.org
The following table summarizes some of the key intermediate metabolites in bile acid biosynthesis:
| Precursor Compound | Intermediate Metabolite | Final Product (Example) |
| Cholesterol | 7α-hydroxycholesterol | Cholic Acid, Chenodeoxycholic Acid |
| Chenodeoxycholic Acid | 7-ketolithocholic acid | Ursodeoxycholic Acid |
Regulation of this compound Biosynthetic Pathways at the Molecular Level
The regulation of bile acid synthesis is a complex process involving a network of transcription factors that connect bile acid metabolism with cholesterol and fatty acid metabolism. physiology.orggallmet.hu The farnesoid X receptor (FXR) is a key nuclear receptor that plays a critical role in this regulation. elsevier.esfrontiersin.org
Bile acids themselves act as signaling molecules, activating FXR. elsevier.es This activation leads to a negative feedback mechanism that inhibits the transcription of key enzymes in bile acid synthesis, including CYP7A1, CYP8B1, and CYP27A1. elsevier.esfrontiersin.org This feedback loop ensures that the levels of bile acids are tightly controlled. jci.org
Other factors that regulate bile acid synthesis include:
Liver X receptor (LXR): This receptor is activated by oxysterols and promotes the expression of genes that facilitate cholesterol excretion and increase bile acid synthesis. gallmet.hu
Hormones and Cytokines: Insulin (B600854), inflammatory cytokines, and hepatocyte growth factor can also influence the transcription of CYP7A1, thereby modulating bile acid production. elsevier.es
Role of Gut Microbiota in this compound Biotransformation and Secondary Bile Acid Formationnih.gov
The gut microbiota plays a crucial role in the biotransformation of primary bile acids into secondary bile acids. nih.gov While approximately 95% of bile acids are reabsorbed in the intestine, the remaining 5% become substrates for the vast enzymatic machinery of the colonic microbiota. nih.gov This microbial metabolism significantly alters the composition and functional properties of the circulating bile acid pool. The biotransformation of this compound is a key example of this process, involving deconjugation and the subsequent formation of novel metabolites.
Bacterial Deconjugation Mechanismsnih.govfrontiersin.org
Primary bile acids are synthesized in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. This conjugation process increases their water solubility and prevents passive reabsorption in the upper intestine. plos.org In the distal intestine, primarily the cecum and colon, gut bacteria produce enzymes called bile salt hydrolases (BSH) that catalyze the deconjugation of these bile acids. nih.govfrontiersin.org This is a critical first step in their further metabolism.
Table 1: Summary of Bacterial Deconjugation of this compound Conjugates
| Conjugate | Location of Deconjugation | Key Findings | Source |
|---|---|---|---|
| Norursocholylglycine (nUCG) | Primarily Cecum & Colon | Resistant to deconjugation in the small intestine. A small proportion is deconjugated after 24 hours of enterohepatic circulation. | nih.gov |
| Norursocholyltaurine (nUCT) | Primarily Cecum & Colon | Deconjugation takes place mainly in the cecum following oral administration. | nih.gov |
Tissue-Specific Expression and Activity of Metabolic Enzymes Pertinent to Norursocholic Acidphysiology.orgmdpi.comnih.gov
The metabolism of this compound is not only governed by gut microbiota but also by the expression and activity of enzymes in various host tissues, primarily the liver and the intestine. mdpi.comnih.gov Cytochrome P450 (CYP) enzymes, which are abundant in the liver, are major players in the phase I metabolism of many drugs and endogenous compounds. mdpi.commdpi.com However, studies in rats indicate that this compound and its conjugates largely escape significant hepatic biotransformation. physiology.org
When administered intravenously, both conjugated and unconjugated forms of this compound are efficiently taken up by the liver and secreted into the bile largely unchanged. physiology.org For instance, norursocholylglycine (nUCG) and norursocholyltaurine (nUCT) were not biotransformed during either intestinal or hepatic transport. physiology.org Unconjugated this compound was also mostly secreted without modification, although a small fraction (around 10%) was found as an unknown conjugate or sulfate. physiology.org This suggests a low affinity of this compound for the major hepatic metabolizing enzymes.
The efficient transport of this compound and its conjugates through the enterohepatic circulation is well-documented. Biliary recovery after intravenous infusion in rats was high for this compound (88%), nUCG (80%), and nUCT (99%). physiology.org This indicates efficient hepatic uptake and biliary secretion. While the liver is the primary site for many metabolic processes, other tissues like the small intestine, kidneys, and lungs also express metabolic enzymes, albeit at lower levels. mdpi.comnih.gov The limited transformation of this compound suggests it is not a significant substrate for the enzymatic systems in these tissues during its circulation. However, as noted previously, the microbially-derived metabolite, norursodeoxycholic acid, is a substrate for hepatic phase II enzymes, specifically UDP-glucuronosyltransferases, which are responsible for its glucuronidation. nih.gov
Molecular Mechanisms of Action and Cellular Signaling Pathways Modulated by Norursocholic Acid
Nuclear Receptor Activation and Transactivation by Norursocholic Acid
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression critical for metabolism and homeostasis. researchgate.net this compound interacts with several of these receptors, modulating complex signaling networks.
Farnesoid X Receptor (FXR) Agonism and Downstream Gene Regulation
This compound, also known as cilofexor (B606690) or GS-9674, is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR). FXR is highly expressed in metabolically active tissues such as the liver and intestine, where it functions as a primary sensor for bile acids.
Upon binding by an agonist like this compound, FXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and regulates gene transcription.
The downstream genetic targets of FXR activation by this compound are central to maintaining bile acid homeostasis and regulating lipid and glucose metabolism. Key regulatory actions include:
Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that lacks a DNA-binding domain. SHP, in turn, inhibits the activity of other transcription factors, most notably Liver Receptor Homolog-1 (LRH-1), which is required for the expression of CYP7A1. CYP7A1 encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. By upregulating SHP, this compound effectively suppresses new bile acid production. nih.gov
Promotion of Bile Acid Transport: FXR activation upregulates the expression of key transporters involved in bile acid efflux from hepatocytes into the bile. This includes the Bile Salt Export Pump (BSEP or ABCB11), which is critical for preventing the accumulation of cytotoxic levels of bile acids within liver cells. researchgate.net
Intestinal Signaling: In the intestine, FXR activation by this compound induces the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) on hepatocytes. This binding activates a signaling cascade that also potently represses CYP7A1 expression, providing a secondary, endocrine-like feedback mechanism to control bile acid synthesis.
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) Modulation
The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are additional nuclear receptors that function as sensors for a wide array of endogenous and xenobiotic substances, including certain bile acids. nih.govfrontiersin.org
PXR is activated by the toxic secondary bile acid lithocholic acid (LCA). nih.govnih.gov Upon activation, PXR forms a heterodimer with RXR and upregulates genes involved in detoxification, such as the cytochrome P450 enzyme CYP3A4 and various transport proteins. frontiersin.orgnih.gov This provides a mechanism to metabolize and eliminate potentially harmful compounds. While this compound's direct interaction with PXR is not extensively characterized, an important crosstalk mechanism exists where the expression of PXR itself is transcriptionally upregulated by FXR activation. frontiersin.org This suggests that this compound, through its potent FXR agonism, can indirectly enhance the PXR-mediated detoxification pathway.
CAR is another key regulator of xenobiotic and endobiotic metabolism. It can be activated by various compounds, including endobiotics like bile acids, leading to the regulation of genes involved in their clearance. frontiersin.org The specific modulatory effects of this compound on CAR have not been fully elucidated in available scientific literature.
Vitamin D Receptor (VDR) and Other Nuclear Receptor Interactions
The Vitamin D Receptor (VDR) is known to be activated not only by its classical ligand, calcitriol (B1668218) (the active form of vitamin D), but also by the secondary bile acid, lithocholic acid (LCA). nih.govnih.govwikipedia.org This activation of VDR by LCA is particularly important in the intestine and liver, where it induces the expression of the detoxifying enzyme CYP3A, thereby protecting the host from LCA's potential toxicity. nih.gov The mechanism involves the VDR forming a heterodimer with RXR and binding to Vitamin D Response Elements (VDREs) on target genes. wikipedia.orgfrontiersin.orgoncotarget.com
Currently, there is a lack of specific research detailing a direct interaction between this compound and the Vitamin D Receptor. Therefore, while the VDR pathway is a known target for other bile acids, the role of this compound in this specific signaling cascade remains to be determined.
Table 1: Interaction of this compound with Nuclear Receptors
| Receptor | Role of this compound | Key Downstream Molecular Events |
|---|---|---|
| Farnesoid X Receptor (FXR) | Potent Agonist | Forms FXR/RXR heterodimer; Binds to FXREs; Upregulates SHP and BSEP; Suppresses CYP7A1; Induces intestinal FGF19. |
| Pregnane X Receptor (PXR) | Indirect Modulation | Direct interaction not established. FXR agonism may increase PXR expression, enhancing detoxification pathways (e.g., CYP3A4). |
| Constitutive Androstane Receptor (CAR) | Not Established | Modulation by specific bile acids is known, but direct interaction with this compound is not characterized. |
| Vitamin D Receptor (VDR) | Not Established | Other bile acids (e.g., LCA) are known agonists, but a direct role for this compound has not been reported. |
G Protein-Coupled Receptor (GPCR) Engagement and Signaling
In addition to nuclear receptors, bile acids also function as signaling molecules by activating G protein-coupled receptors (GPCRs) on the cell surface, leading to rapid cellular responses.
Takeda G protein-coupled receptor 5 (TGR5) Activation
TGR5 (also known as GPBAR1) is a well-established cell membrane receptor for bile acids. nih.govmdpi.comnih.gov While specific studies focusing on this compound are limited, the general mechanism of TGR5 activation by bile acids is well-characterized. Ligand binding to TGR5 typically leads to the activation of a stimulatory G-protein (Gαs). nih.govnih.gov This triggers the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). nih.gov
The increase in intracellular cAMP activates several downstream effectors, including:
Protein Kinase A (PKA): PKA activation can lead to the phosphorylation of various cellular proteins, influencing processes like inflammation and smooth muscle relaxation. nih.gov In macrophages, the TGR5-cAMP-PKA axis can inhibit the activation of the NLRP3 inflammasome, an important component of the innate immune response. frontiersin.org
Exchange Protein Activated by cAMP (Epac): TGR5 can also signal through Epac, a guanine (B1146940) nucleotide exchange factor, which can mediate PKA-independent effects, such as the inhibition of the RhoA/Rho kinase pathway or the release of calcium from intracellular stores. nih.govfrontiersin.org
Activation of TGR5 in enteroendocrine L-cells is a known mechanism for stimulating the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone involved in glucose homeostasis. frontiersin.org
Exploration of Other GPCR-Mediated Signaling Events
While TGR5 is the most prominently studied GPCR for bile acids, research suggests potential interactions with other membrane receptors. Some bile acids have been shown to modulate the activity of the sphingosine-1-phosphate receptor 2 (S1PR2) as well as muscarinic acetylcholine (B1216132) receptors. uni-duesseldorf.de However, the primary and most potent GPCR-mediated signaling for bile acids is attributed to TGR5. The specific interactions of this compound with these other GPCRs have not been documented.
Table 2: Interaction of this compound with G Protein-Coupled Receptors
| Receptor | Role of this compound | Key Downstream Molecular Events |
|---|---|---|
| Takeda G protein-coupled receptor 5 (TGR5/GPBAR1) | Not Specifically Established (General Bile Acid Receptor) | Activation of Gαs-protein; Increased intracellular cAMP; Activation of PKA and Epac pathways; Potential for GLP-1 secretion. |
| Other GPCRs (e.g., S1PR2, Muscarinic Receptors) | Not Established | Interactions with other bile acids have been suggested, but a role for this compound is unknown. |
Direct Enzyme Modulation by this compound
The direct interaction of this compound with cellular enzymes is a key aspect of its molecular activity. These interactions can lead to either the potentiation or inhibition of enzymatic processes, thereby altering metabolic fluxes.
Inhibition or Activation of Specific Metabolic Enzymes
Current research provides limited direct evidence detailing the specific activation or inhibition of metabolic enzymes by this compound. However, the broader class of bile acids is known to function as allosteric regulators for various enzymes. For instance, bile acids can directly activate lipases involved in lipid digestion and metabolism. While specific inhibitory or activating constants for this compound are not well-documented in the provided literature, its structural similarity to other bile acids suggests it may participate in similar regulatory functions. The unique C23 structure, resulting from the shortening of the side chain, leads to different hepatic biotransformation compared to natural C24 bile acids, which may influence its enzymatic interactions.
Impact on Kinase or Phosphatase Activities
There is a notable lack of direct scientific evidence from available research on the specific impact of this compound on kinase or phosphatase activities. Protein kinases and phosphatases are critical enzymes that regulate a vast array of cellular processes through the phosphorylation and dephosphorylation of substrate proteins. creative-proteomics.comebi.ac.uk The addition or removal of phosphate (B84403) groups can dramatically alter a protein's catalytic activity, stability, or interaction with other molecules. biorxiv.org While some modified conjugated bile acids have been shown to induce phosphorylation of specific signaling proteins, a direct link between this compound and the modulation of specific kinase or phosphatase families has not been established in the reviewed literature.
Modulation of Gene Expression and Epigenetic Mechanisms by this compound
This compound plays a significant role in regulating cellular function by modulating the expression of a wide array of genes. This is primarily achieved through the activation of nuclear receptors that function as transcription factors.
Transcriptional Regulation of Target Genes in Key Metabolic Pathways
The principal mechanism by which this compound regulates gene expression is through its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism. um.esqiagen.com When activated by bile acids like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby controlling their transcription. nih.gov
FXR activation initiates a cascade of gene expression changes designed to maintain metabolic homeostasis. A key target is the Small Heterodimer Partner (SHP) , a transcriptional repressor that in turn downregulates CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol, creating a negative feedback loop. um.es Furthermore, FXR upregulates the expression of transporters involved in bile acid efflux from hepatocytes, most notably the Bile Salt Export Pump (BSEP or ABCB11) , which is located in the canalicular membrane of liver cells. um.essolvobiotech.comnih.gov This action promotes the secretion of bile acids into the bile, protecting hepatocytes from toxic bile acid accumulation. bioivt.com Other regulated transporters include the Organic Solute Transporters alpha and beta (OSTα/OSTβ), which facilitate bile acid transport across the basolateral membrane of enterocytes. um.es
Beyond bile acid homeostasis, FXR activation influences lipid and glucose metabolism by regulating genes such as Phospholipid Transfer Protein (PLTP) and the Very Low-Density Lipoprotein Receptor (VLDLR) . um.es
Below is an interactive table summarizing key FXR target genes potentially modulated by this compound.
| Gene Symbol | Protein Name | Function in Metabolic Pathway | Effect of FXR Activation |
|---|---|---|---|
| SHP (NR0B2) | Small Heterodimer Partner | Transcriptional repressor of bile acid synthesis genes (e.g., CYP7A1). | Upregulation um.es |
| BSEP (ABCB11) | Bile Salt Export Pump | Transports bile salts from hepatocytes into bile canaliculi. | Upregulation um.essolvobiotech.com |
| OSTα/OSTβ | Organic Solute Transporter α/β | Basolateral export of bile acids from enterocytes into portal circulation. | Upregulation um.es |
| PLTP | Phospholipid Transfer Protein | Participates in HDL metabolism and transfer of phospholipids (B1166683). | Upregulation um.es |
| VLDLR | Very Low-Density Lipoprotein Receptor | Mediates the uptake of VLDL particles from the circulation. | Upregulation um.es |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in the classic pathway of bile acid synthesis. | Downregulation (via SHP) nih.gov |
Potential Impact on Histone Modification and DNA Methylation
Epigenetic mechanisms, including the chemical modification of histone proteins and the methylation of DNA, are fundamental to the regulation of gene expression without altering the underlying DNA sequence. nih.govhealthline.comcusabio.com Histone modifications such as acetylation and methylation can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. numberanalytics.com Similarly, DNA methylation, particularly at CpG islands in gene promoters, is typically associated with transcriptional silencing. healthline.comwikipedia.org
Despite the critical role of these processes in cellular regulation, there is currently no direct scientific evidence from the available search results to suggest that this compound directly modulates gene expression through the modification of histones or the methylation of DNA. While transcription factors activated by this compound, like FXR, can recruit chromatin-modifying enzymes to target genes, a direct epigenetic role for the compound itself has not been described. wikipedia.org
Cellular Organelle Function Modulation
This compound can influence the function of cellular organelles, which are specialized structures that perform specific roles essential for cell survival and homeostasis. frontiersin.org Its effects are particularly relevant to the endoplasmic reticulum and the specialized canalicular membrane of hepatocytes.
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. mdpi.com An accumulation of unfolded or misfolded proteins can lead to a condition known as ER stress. mdpi.com While direct studies on this compound are sparse, the closely related bile acid, ursodeoxycholic acid (UDCA), has been shown to be a potent mitigator of ER stress. nih.govnih.gov It is plausible that this compound shares this cytoprotective property, helping to maintain ER homeostasis under stressful conditions.
A more direct modulation of organelle-related function by this compound occurs at the hepatocyte canalicular membrane, which functions as the secretory pole of the cell. As discussed previously, this compound, acting through FXR, upregulates the expression of the Bile Salt Export Pump (BSEP). solvobiotech.comnih.govbioivt.com BSEP is an ATP-dependent transporter embedded in this apical membrane that actively pumps bile salts out of the hepatocyte and into the bile canaliculus. solvobiotech.comnih.gov By enhancing the function of this critical transport system, this compound directly modulates the secretory function of the liver cell, preventing the intracellular buildup of cytotoxic bile acids and thereby protecting the cell and its organelles, such as mitochondria, from damage. mdpi.comifm.orgimrpress.com
Endoplasmic Reticulum Stress Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a substantial portion of cellular proteins. ebi.ac.ukmdpi.com A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. wikipedia.org To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). wikipedia.orguniprot.org The UPR aims to restore ER homeostasis by reducing protein synthesis, enhancing protein folding capacity, and degrading misfolded proteins. wikipedia.org However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response. mdpi.com
The UPR is orchestrated by three main ER-transmembrane sensor proteins:
IRE1 (Inositol-requiring enzyme 1): When activated, IRE1 exhibits endoribonuclease activity, unconventionally splicing the mRNA of X-box binding protein 1 (XBP1). researchgate.netmdpi.com This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. mdpi.comnih.gov Under severe stress, IRE1 can also degrade other mRNAs to lessen the protein load on the ER, a process known as Regulated IRE1-Dependent Decay (RIDD). frontiersin.orgnih.gov
PERK (PKR-like endoplasmic reticulum kinase): Activated PERK phosphorylates the eukaryotic translation initiation factor 2α (eIF2α). medchemexpress.commdpi.com This leads to a general attenuation of protein synthesis, reducing the influx of new proteins into the ER. medchemexpress.com Paradoxically, it also promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which controls genes related to amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis. mdpi.comresearchgate.net
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 moves to the Golgi apparatus, where it is cleaved by proteases to release an active cytosolic fragment. medchemexpress.comjax.org This fragment migrates to the nucleus and functions as a transcription factor, activating genes for ER chaperones and other components that enhance the ER's protein-folding capacity. medchemexpress.comebi.ac.uk
This compound, by activating its primary target FXR, plays a significant role in modulating the ER stress response. Research demonstrates that the activation of FXR signaling can suppress ER stress. frontiersin.orgmdpi.com Specifically, FXR activation has been shown to induce the protective IRE1α/XBP1 branch of the UPR. nih.govnih.gov This effect is mediated, at least in part, by the Small Heterodimer Partner (SHP), a transcriptional inhibitor whose expression is induced by FXR. nih.govnih.gov By promoting the IRE1α/XBP1 pathway, this compound helps to enhance the cell's capacity to resolve protein misfolding and maintain ER homeostasis, thereby mitigating the detrimental effects of ER stress. For instance, in cellular models, activating FXR reduces the expression of ER stress markers and inhibits inflammation caused by ER stress inducers. frontiersin.org
| UPR Pathway | Key Proteins | Primary Function | Modulation by this compound (via FXR) |
|---|---|---|---|
| IRE1 Pathway | IRE1, XBP1 | Increases protein folding and degradation capacity by activating transcription factor XBP1s. mdpi.com | Activated. nih.govnih.gov This is a protective response to resolve ER stress. |
| PERK Pathway | PERK, eIF2α, ATF4, CHOP | Reduces global protein translation; activates transcription of stress response and apoptosis genes. medchemexpress.comresearchgate.net | Suppresses overall ER stress markers, suggesting indirect attenuation of this pathway under certain conditions. frontiersin.org |
| ATF6 Pathway | ATF6 | Increases production of ER chaperones to enhance protein folding. medchemexpress.com | Suppresses overall ER stress markers, suggesting indirect modulation. frontiersin.org |
Mitochondrial Bioenergetics and Apoptosis Pathways
Mitochondria are central to cellular life and death. They are the primary sites of ATP production through oxidative phosphorylation (OXPHOS), a process known as mitochondrial bioenergetics, which is essential for powering cellular activities. jax.orgnih.gov Mitochondria also play a pivotal role in initiating the intrinsic pathway of apoptosis, a form of programmed cell death crucial for removing damaged or unwanted cells. frontiersin.orgmdpi.com
The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgwikipedia.org In healthy cells, anti-apoptotic proteins inhibit the pro-apoptotic ones. However, in response to cellular stress, such as DNA damage or severe ER stress, the balance shifts. mdpi.com Pro-apoptotic proteins Bax and Bak become activated and oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). wikipedia.orgfrontiersin.org
MOMP is a critical point of no return in apoptosis. It allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. mdpi.comnih.gov In the cytosol, cytochrome c binds to the Apoptotic protease-activating factor-1 (Apaf-1), forming a complex called the apoptosome. mdpi.com The apoptosome then recruits and activates an initiator caspase, caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7. mdpi.comwhiterose.ac.uk These executioner caspases are proteases that dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. thermofisher.com
The molecular signaling of this compound intersects with these pathways. By activating FXR, this compound can exert anti-apoptotic effects. Studies have shown that FXR activation leads to the repression of caspase-3 protein levels, a key executioner in the apoptotic cascade. mdpi.com Furthermore, by attenuating ER stress as described previously, this compound can prevent the initiation of a major trigger for the mitochondrial apoptosis pathway. mdpi.com The crosstalk between the ER and mitochondria is critical, as ER stress can lead to calcium (Ca²⁺) efflux, which, when taken up by mitochondria, can disrupt mitochondrial bioenergetics and promote MOMP. mdpi.com Members of the Bcl-2 protein family are located at the ER-mitochondria interface and regulate this Ca²⁺ trafficking, highlighting a direct link between ER stress, mitochondrial function, and apoptosis that can be influenced by this compound. frontiersin.orgmdpi.com
| Component | Role in Mitochondrial Apoptosis | Modulation by this compound (via FXR) |
|---|---|---|
| Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) | Regulate Mitochondrial Outer Membrane Permeabilization (MOMP). frontiersin.org | Indirectly modulated by attenuating ER stress, a key upstream activator of pro-apoptotic Bcl-2 proteins. mdpi.com |
| Cytochrome c | Released from mitochondria following MOMP; triggers apoptosome formation in the cytosol. mdpi.com | Release is likely inhibited due to the stabilization of the mitochondrial membrane via ER stress reduction. |
| Caspase-9 | Initiator caspase activated by the apoptosome. mdpi.com | Activation is likely reduced as a downstream consequence of inhibited cytochrome c release. |
| Caspase-3 | Executioner caspase that dismantles the cell. thermofisher.com | Expression is repressed by FXR activation. mdpi.com |
Interactions of Norursocholic Acid with Specific Biological Transporters
Apical Sodium-Dependent Bile Acid Transporter (ASBT) Interactions
The Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter responsible for the active uptake of bile acids from the intestinal lumen in the terminal ileum. Research indicates that norursocholic acid and its conjugated forms are substrates for this transporter.
Interestingly, studies on the closely related compound 24-nor-ursodeoxycholic acid (norUDCA) have suggested that its ability to stimulate bile flow may not be entirely dependent on major bile acid transporters like ASBT. upmcphysicianresources.comsemanticscholar.org This raises the possibility of alternative or complementary absorption mechanisms for these synthetic bile acid analogues.
| Compound | Relative Absorption Rate (vs. Cholyltaurine) |
|---|---|
| This compound (nUC) | 25% - 50% |
| Glycinethis compound (nUCG) | 25% - 50% |
| Tauronethis compound (nUCT) | 25% - 50% |
Organic Anion Transporters (OATPs) and Organic Anion Transporter (OAT) Family Interactions
Organic Anion Transporters (OATPs) and Organic Anion Transporters (OATs) are families of uptake transporters located on the basolateral membrane of hepatocytes and other cells, responsible for clearing a wide range of endogenous and exogenous compounds from the blood, including bile acids. semanticscholar.org OATPs are known to transport large, hydrophobic organic anions, a category that includes bile acids, while OATs typically transport smaller, more hydrophilic organic anions. nih.gov
While it is well-established that OATPs are involved in the hepatic uptake of conventional bile acids, specific studies detailing the interaction of this compound with individual OATP or OAT isoforms are currently lacking. Given the efficient hepatic uptake of intravenously administered this compound, it is plausible that one or more OATP transporters are involved in its sinusoidal uptake. However, without direct experimental evidence, the specific contribution of the OATP and OAT families to the hepatic clearance of this compound remains to be elucidated.
Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) Interactions
The biliary excretion of bile acids from the hepatocyte into the bile canaliculus is an active process mediated by ATP-binding cassette (ABC) transporters. The Bile Salt Export Pump (BSEP; ABCB11) is the primary transporter for monovalent bile salts, while the Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2) is responsible for the excretion of conjugated organic anions, including sulfated and glucuronidated bile acids. nih.govmdpi.comsolvobiotech.com
Studies in rats have demonstrated that this compound and its conjugates are efficiently secreted into the bile. nih.gov High biliary recovery rates were observed after intravenous infusion of this compound (88%), its glycine (B1666218) conjugate (80%), and its taurine (B1682933) conjugate (99%). nih.gov This efficient biliary secretion strongly implies the involvement of canalicular efflux pumps.
While direct transport studies of this compound by BSEP and MRP2 have not been reported, the transport of its structural analog, ursodeoxycholic acid (UDCA), and its conjugates has been investigated. Tauroursodeoxycholate has been identified as a substrate for MRP2. nih.gov Given that BSEP is the main export pump for most bile salts, it is highly probable that it also plays a role in the biliary excretion of this compound and its amidates. mdpi.comsolvobiotech.com However, the relative contribution of BSEP and MRP2 to the canalicular transport of this compound and its various conjugates requires further investigation.
Sodium Taurocholate Cotransporting Polypeptide (NTCP) Interactions
The Sodium Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1, is the major bile acid uptake system on the basolateral (sinusoidal) membrane of hepatocytes, responsible for clearing bile acids from the portal blood. solvobiotech.com
The high biliary recovery of intravenously administered this compound and its conjugates in rat studies points to efficient hepatic uptake from the circulation. nih.gov This observation strongly suggests that this compound is a substrate for NTCP. The efficient first-pass hepatic extraction is a characteristic feature of compounds transported by this high-capacity system.
However, direct kinetic studies characterizing the affinity and transport capacity of this compound and its conjugates for NTCP have not been published to date. Such studies would be essential to fully understand the hepatic disposition of this compound.
| Compound | Biliary Recovery (%) |
|---|---|
| This compound (nUC) | 88% |
| Glycinethis compound (nUCG) | 80% |
| Tauronethis compound (nUCT) | 99% |
| Cholic Acid (Control) | 90% |
Influence of Transporter Polymorphisms on this compound Disposition (Mechanistic Aspects)
Genetic polymorphisms in genes encoding for drug and bile acid transporters can lead to altered protein expression or function, resulting in significant inter-individual variability in the pharmacokinetics and pharmacodynamics of their substrates. researchgate.netdovepress.com
Mechanistically, a single nucleotide polymorphism (SNP) in a transporter gene could result in:
Reduced or abolished transport function.
Altered substrate specificity.
Changes in protein expression levels at the cell membrane.
For this compound, polymorphisms in key transporters could theoretically have a substantial impact on its disposition:
ASBT (SLC10A2): A polymorphism reducing ASBT function could lead to decreased intestinal absorption and lower systemic exposure.
NTCP (SLC10A1) and OATPs (SLCO family): Variants affecting these hepatic uptake transporters could alter the rate of liver clearance, impacting plasma concentrations.
BSEP (ABCB11) and MRP2 (ABCC2): Polymorphisms in these efflux pumps could impair biliary excretion, potentially leading to an accumulation of this compound in the liver.
Despite the well-documented impact of transporter polymorphisms on the disposition of many drugs and endogenous compounds, there is currently no published research specifically investigating the influence of genetic variants in ASBT, NTCP, OATPs, BSEP, or MRP2 on the pharmacokinetics of this compound. This represents a significant knowledge gap, and future pharmacogenetic studies are warranted to explore this area.
Analytical and Methodological Approaches for the Study of Norursocholic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org It involves a mobile phase (a solvent carrying the mixture) and a stationary phase (a solid material through which the mobile phase moves). wikipedia.org Different components of the mixture travel at different speeds, causing them to separate. wikipedia.org This separation is crucial for the accurate analysis of individual bile acids like norursocholic acid, which often exist in complex mixtures with structurally similar compounds. shimadzu.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) coupled with various detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids. epo.orgnih.gov It utilizes high pressure to pass the liquid solvent through a column packed with a solid adsorbent material, allowing for the separation of complex mixtures. rsc.org For organic acids, several separation modes are employed, including ion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.com
Reversed-phase HPLC is frequently used for the analysis of bile acids and other organic compounds. atdbio.comcore.ac.uk This technique separates molecules based on their hydrophobicity. atdbio.com In the case of bile acids, which can have identical molecular weights and elemental compositions, chromatographic separation is essential for their individual quantification, a task that mass spectrometry alone cannot achieve. sigmaaldrich.com The choice of the stationary phase, such as a C18 column, is critical for achieving optimal separation. sigmaaldrich.com
Various detectors can be coupled with HPLC for the detection of separated compounds. Simple UV detection, which measures the absorption of the carboxyl group at around 200-210 nm, can be used, but it is prone to interference from other substances. shimadzu.com More selective detection methods, such as those employing pH indicators or conductivity detectors, offer improved sensitivity and specificity. shimadzu.com
Table 1: HPLC Methods for Organic and Bile Acid Analysis
| Separation Mode | Stationary Phase Example | Mobile Phase Example | Detection Method | Key Characteristics |
| Reversed-Phase | C18 | Acetonitrile (B52724) and buffered aqueous solution | UV, MS | Separates based on hydrophobicity; essential for differentiating isomers. sigmaaldrich.comatdbio.comcore.ac.uk |
| Ion Exclusion | H-type cation exchange polymer | Acidic mobile phase | UV, Refractive Index, Conductivity | Separates based on pKa; strong acids elute faster. shimadzu.com |
| Anion Exchange | Anionic functional groups | Gradient elution | UV, Conductivity | Separates based on ionic interactions; suitable for charged molecules. shimadzu.comatdbio.com |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster and more sensitive analyses. lcms.cz This is achieved by using columns with smaller particle sizes, which allows for higher flow rates and results in better resolution and shorter run times. lcms.cz UPLC is particularly advantageous for analyzing complex biological samples where high throughput and sensitivity are required. nih.govmdpi.com
For the analysis of organic acids, which can be challenging due to their polarity, specialized columns like the ACQUITY Premier CSH Phenyl-Hexyl have been developed. waters.com These columns provide sufficient retention and good peak shapes for these polar compounds. waters.com Coupling UPLC with a mass detector, such as a single quadrupole mass detector, enhances selectivity and lowers detection limits compared to optical detectors. waters.com This combination is effective for monitoring organic acids in various samples, including beverages and biological fluids. waters.com A systematic approach to UPLC method development, involving scouting, screening, and optimization, ensures the creation of robust and reproducible methods. lcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acids. shimadzu.com However, due to their low volatility, bile acids like this compound require a chemical modification process called derivatization before they can be analyzed by GC-MS. shimadzu.comsigmaaldrich.comjfda-online.com Derivatization increases the volatility of the analytes, making them suitable for gas chromatography. sigmaaldrich.comjfda-online.com
Common derivatization methods for bile acids involve the methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This two-step process yields stable derivatives that can be readily analyzed. shimadzu.com Silylation is a widely used derivatization technique for various compounds containing active hydrogens, such as those found in the functional groups of bile acids. sigmaaldrich.com The resulting derivatives often produce characteristic fragment ions in the mass spectrometer, which aids in their identification. sigmaaldrich.com GC-MS offers high separation efficiency and, when combined with derivatization, provides a reliable method for the quantitative analysis of bile acids. shimadzu.com The development of optimized derivatization protocols, such as ultrasound-assisted methods, can improve reaction efficiency and reproducibility. nih.gov
Mass Spectrometry (MS)-Based Methodologies for Detection and Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. mdpi.com It is highly sensitive, allowing for the detection of low-level analytes in complex samples. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of analytes in complex matrices. resolian.comnih.gov This technique combines the separation power of LC with the analytical capabilities of two stages of mass spectrometry. creative-proteomics.com LC-MS/MS is particularly valuable for analyzing trace components and unknown compounds in biological samples like blood and urine. creative-proteomics.com
In LC-MS/MS, the first mass spectrometer selects a specific parent ion, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions. creative-proteomics.com This process, often performed in the multiple reaction monitoring (MRM) mode, provides high specificity and reduces background noise, leading to accurate quantification. creative-proteomics.com The use of an internal standard, a compound structurally similar to the analyte, further improves the accuracy of quantification. creative-proteomics.com LC-MS/MS methods have been successfully developed for the direct quantification of steroid sulfates in urine, demonstrating good accuracy, precision, and low limits of detection. nih.gov
Table 2: Key Parameters in LC-MS/MS Method Validation
| Parameter | Description | Importance |
| Accuracy | The closeness of the measured value to the true value. resolian.com | Ensures the reliability of quantitative data. resolian.com |
| Precision | The degree of agreement among multiple measurements of the same sample. resolian.com | Indicates the reproducibility of the method. resolian.com |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components. resolian.com | Crucial for accurate analysis in complex matrices. resolian.com |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. resolian.com | Ensures accurate measurement over a range of concentrations. resolian.com |
| Recovery | The efficiency of the analyte extraction process from the sample matrix. resolian.com | Determines the accuracy of the measured concentration. resolian.com |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of a molecule and for elucidating its structure. mdpi.comcleancontrolling.comresearchgate.net This capability is crucial for identifying unknown metabolites and for detailed metabolite profiling. cleancontrolling.comresearchgate.netnih.gov
When coupled with liquid chromatography (LC-HRMS), this technique becomes a powerful tool for non-target screening, where all detectable signals in a sample are recorded and analyzed to identify potential compounds of interest. cleancontrolling.com The high mass resolution allows for the differentiation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex mixtures. longdom.org Fragmentation analysis, where molecules are broken down into smaller fragments, provides detailed structural information that can be used to identify unknown compounds by comparing the fragmentation patterns to databases or using prediction software. nih.govlongdom.org HRMS is increasingly used in metabolomics to identify novel biomarkers and to gain a deeper understanding of metabolic pathways. mdpi.comnih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the characterization of complex biological molecules, including bile acids like this compound. mdpi.commdpi.com This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to traditional mass spectrometry. mdpi.comnih.gov This is particularly advantageous for distinguishing between isomeric and isobaric compounds, which are common in metabolomics. nih.govcopernicus.org
The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. mdpi.commdpi.com More compact ions experience fewer collisions with the buffer gas and thus travel faster than larger, more extended ions. mdpi.com This drift time is related to the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional structure in the gas phase. mdpi.com
Several types of ion mobility separation methods are used in conjunction with mass spectrometry, including: nih.gov
Drift-Time Ion Mobility Spectrometry (DTIMS): Offers the highest resolving power and allows for the direct measurement of CCS. nih.gov
Traveling-Wave Ion Mobility Spectrometry (TWIMS): Provides good sensitivity and is well-integrated into commercial mass spectrometers. nih.gov
Differential-Mobility Spectrometry (DMS) or Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Offers orthogonal separation and high selectivity. nih.gov
Trapped Ion Mobility Spectrometry (TIMS): A newer technique where ions are trapped and separated based on their size-to-charge ratio. mdpi.com
In the analysis of this compound, IMS-MS can provide valuable information by separating it from other bile acid isomers that may be present in a biological sample. The unique mass-to-charge ratio and collision cross-section of this compound can be used for its confident identification and quantification, even in complex matrices. mdpi.com Furthermore, coupling IMS-MS with techniques like collision-induced dissociation (CID) can aid in structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. copernicus.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and a powerful tool in metabolomics research. nih.govmdpi.comnih.gov It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. slideshare.netfrontiersin.org This information is crucial for determining the precise structure of compounds like this compound. nih.gov
For structural characterization, a variety of NMR experiments are employed. One-dimensional (1D) ¹H NMR spectra reveal the number of different types of protons and their electronic environments through chemical shifts. slideshare.net Integration of the signals provides the relative number of protons of each type. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton.
In the context of metabolomics, NMR offers a non-biased and quantitative platform for analyzing the complete set of metabolites in a biological sample. nih.govnih.gov A key advantage of NMR is its high reproducibility and the ability to quantify metabolites using a single internal standard. nih.gov While less sensitive than mass spectrometry, NMR is particularly well-suited for detecting and quantifying highly polar compounds that can be challenging to analyze by MS. nih.gov For complex biological mixtures, 2D NMR techniques can help to resolve overlapping signals, improving the accuracy of metabolite identification and quantification. nih.gov
Key NMR Techniques in this compound Analysis:
| NMR Technique | Application | Information Provided |
| 1D ¹H NMR | Initial structural assessment and quantification in metabolomics. | Number of proton types, chemical environment, relative abundance. slideshare.netoeno-one.eu |
| 1D ¹³C NMR | Complementary structural information. | Number of carbon types, chemical environment. frontiersin.org |
| 2D COSY | Establishing proton-proton correlations. | Connectivity between adjacent protons. |
| 2D HSQC/HMQC | Correlating protons with directly attached carbons. | Direct carbon-proton connectivity. |
| 2D HMBC | Correlating protons with carbons over 2-3 bonds. | Long-range carbon-proton connectivity for skeletal assembly. |
| NOESY | Determining spatial proximity of protons. | Through-space correlations for stereochemical analysis. nih.gov |
Radiotracer and Isotope-Labeling Techniques for Metabolic Flux Analysis
Radiotracer and stable isotope-labeling techniques are indispensable tools for investigating the dynamics of metabolic pathways, a field known as metabolic flux analysis. frontiersin.orgnih.gov These methods involve introducing isotopically labeled molecules into a biological system and tracking the incorporation of the label into downstream metabolites. wikipedia.org This allows researchers to map metabolic pathways and quantify the rates (fluxes) of metabolic reactions. frontiersin.org
Radiotracer Techniques:
Radiotracers utilize radioactive isotopes, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to label a compound of interest. kkwagh.edu.inslideshare.net The movement and transformation of the radiolabeled this compound or its precursors can be tracked by detecting the emitted radiation. kkwagh.edu.in This approach is highly sensitive and has been traditionally used to elucidate biosynthetic pathways. slideshare.net In vitro metabolic stability studies, for instance, often employ radiolabeled compounds to assess their degradation by liver microsomes or cell lines. mdpi.com The analysis of radiolabeled metabolites is typically performed using techniques like radio-HPLC or radio-TLC. mdpi.com
Stable Isotope-Labeling Techniques:
Stable isotope labeling employs non-radioactive isotopes, most commonly ¹³C, ¹⁵N, and deuterium (B1214612) (²H). creative-proteomics.com The labeled compounds are introduced into the system, and the distribution of the isotopes in various metabolites is analyzed by mass spectrometry (MS) or NMR spectroscopy. wikipedia.org MS detects the mass shift resulting from the incorporation of the heavier isotope, while NMR can pinpoint the exact location of the label within the molecule. wikipedia.orgdoi.org
Stable isotope-resolved metabolomics (SIRM) is a powerful approach that combines stable isotope labeling with high-resolution analytical techniques to provide detailed insights into metabolic networks. frontiersin.org For studying this compound metabolism, a ¹³C-labeled precursor could be administered, and the pattern of ¹³C enrichment in this compound and other related bile acids would reveal the pathways of its synthesis and interconversion.
Comparison of Tracer Techniques:
| Technique | Advantages | Disadvantages | Detection Method |
| Radiotracer | High sensitivity. kkwagh.edu.in | Use of radioactive material requires special handling and disposal. | Scintillation counting, autoradiography, radio-HPLC, radio-TLC. kkwagh.edu.inmdpi.com |
| Stable Isotope Labeling | Non-radioactive, safe to use. creative-proteomics.com Can provide positional information (NMR). | Lower sensitivity than radiotracers, requires more sophisticated analytical instrumentation. | Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org |
Immunoassays and Biosensor-Based Detection Methods for this compound
Immunoassays and biosensors represent targeted analytical approaches that can offer high specificity and sensitivity for the detection and quantification of specific molecules like this compound. nih.gov
Immunoassays:
Immunoassays are based on the highly specific binding interaction between an antibody and its corresponding antigen. For the detection of this compound, this would involve the development of antibodies that specifically recognize this bile acid. The general principle involves immobilizing either the antibody or a this compound conjugate onto a solid support. The sample containing this compound is then introduced, and the binding event is detected, often through a competitive binding format where a labeled version of this compound competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
Biosensors:
Biosensors are analytical devices that integrate a biological recognition element with a transducer to convert a biological response into a measurable signal. nih.gov For this compound detection, the bioreceptor could be a specific antibody, enzyme, or even a nucleic acid aptamer selected for its high affinity to the molecule. mdpi.com The transducer can be based on various principles, including:
Electrochemical Biosensors: These measure changes in electrical properties such as current (amperometric), potential (potentiometric), or impedance upon the binding of this compound to the bioreceptor. asianjpr.com
Optical Biosensors: These detect changes in light properties, such as absorbance, fluorescence, or surface plasmon resonance, resulting from the binding event. asianjpr.com
Piezoelectric Biosensors: These are mass-sensitive sensors that detect the change in frequency of a piezoelectric crystal as this compound binds to its surface. mdpi.com
A single-cell biosensor has been developed for the detection of certain amino acids, demonstrating the potential for creating highly specific biosensors for other metabolites. nih.gov While the development of immunoassays and biosensors specifically for norursochcholic acid is a specialized endeavor, these techniques hold the promise for rapid, sensitive, and potentially point-of-care testing in clinical and research settings. nih.gov
Sample Preparation Strategies from Biological Matrices for this compound Analysis
The accurate analysis of this compound from complex biological matrices such as blood, urine, and feces necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. researchgate.net The choice of method depends on the specific biological matrix and the downstream analytical technique.
Common Biological Matrices:
Blood (Serum/Plasma): Serum is often preferred over plasma as anticoagulants in plasma can interfere with analysis. creative-proteomics.com
Urine: A non-invasive source that contains both free and conjugated bile acids. creative-proteomics.com
Feces: Provides insight into the enterohepatic circulation and gut microbial metabolism of bile acids. medrxiv.org
Key Sample Preparation Techniques:
Protein Precipitation (PPT): A common first step for blood samples, where a water-miscible organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid (TCA), is added to precipitate proteins. creative-proteomics.comchromatographytoday.com
Liquid-Liquid Extraction (LLE): This technique partitions analytes between two immiscible liquid phases, such as an aqueous sample and an organic solvent, to separate them from interfering compounds. biotage.com
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a different solvent. nih.gov Silica-based and polymer-based sorbents are common. nih.gov
Supported Liquid Extraction (SLE): An alternative to LLE where the aqueous sample is absorbed onto an inert solid support, and the analytes are eluted with an immiscible organic solvent. biotage.com
Sample Preparation Protocols for Different Matrices:
| Biological Matrix | Preparation Steps | Rationale |
| Blood (Serum/Plasma) | 1. Protein Precipitation (e.g., with acetonitrile/methanol). creative-proteomics.comchromatographytoday.com 2. Centrifugation to remove precipitated proteins. creative-proteomics.com 3. Supernatant can be directly analyzed or further purified by SPE. | Removes the bulk of proteins which can interfere with chromatographic and mass spectrometric analysis. SPE provides further cleanup and concentration. |
| Urine | 1. Centrifugation to remove particulate matter. 2. Dilution with a suitable buffer. 3. Optional: Solid-Phase Extraction (SPE) for concentration and cleanup. creative-proteomics.com | Simple dilution may be sufficient for some analyses, but SPE is often required to remove salts and other interfering compounds and to concentrate the bile acids. |
| Feces | 1. Homogenization of the fecal sample. 2. Extraction with an organic solvent (e.g., ethanol, isopropanol, or a mixture). medrxiv.org 3. Centrifugation to separate the solid debris. 4. The supernatant is collected for analysis. | Fecal matrix is highly complex. nih.gov Solvent extraction is necessary to liberate the bile acids from the solid material. Different solvents will have varying efficiencies for different types of bile acids. medrxiv.org |
In Silico Approaches for Predicting Interactions and Properties (Computational Chemistry, Molecular Dynamics)
In silico approaches, encompassing computational chemistry and molecular dynamics simulations, are powerful tools for investigating the properties and interactions of molecules like this compound at an atomic level. mtu.eduwikipedia.org These methods complement experimental data by providing insights that are often difficult or impossible to obtain through laboratory techniques alone. mtu.edu
Computational Chemistry:
Computational chemistry utilizes the principles of theoretical chemistry implemented in computer programs to calculate the structure and properties of molecules. wikipedia.org Methods range from highly accurate but computationally expensive ab initio quantum mechanics calculations to more efficient density functional theory (DFT) and semi-empirical methods. wikipedia.orgnih.gov
For this compound, these methods can be used to:
Predict its three-dimensional structure and conformational preferences.
Calculate various physicochemical properties such as electronic distribution, dipole moment, and reactivity.
Simulate spectroscopic properties (e.g., NMR chemical shifts) to aid in experimental data interpretation.
Molecular Dynamics (MD) Simulations:
MD simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and dynamics. nih.gov The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. nih.gov
Applications of MD simulations for this compound include:
Studying interactions with proteins: Simulating the binding of this compound to receptors or enzymes to understand the molecular basis of its biological activity.
Investigating aggregation properties: Modeling how this compound molecules interact with each other and with other lipids to form micelles or aggregates in solution. rsc.org
Analyzing membrane interactions: Simulating how this compound partitions into and moves across cell membranes.
These computational approaches are becoming increasingly important in drug discovery and systems biology, offering a way to screen virtual compounds, predict their properties, and generate hypotheses that can be tested experimentally. uky.edu
Structure Activity Relationship Sar Studies of Norursocholic Acid and Its Derivatives
Influence of Side Chain Modifications on Receptor Binding and Activation
The structure-activity relationship (SAR) of norursocholic acid and its derivatives is significantly influenced by modifications to its side chain, which in turn affects their binding and activation of receptors like the farnesoid X receptor (FXR) and TGR5. nih.govresearchgate.net Shortening the side chain of bile acids, as in this compound, can alter hepatocyte receptor binding. epo.org
Modifications to the side chain can enhance the stability and pharmacokinetic properties of these molecules. For instance, alterations to the C-terminal receptor binding sequence have led to significant improvements in the in vivo stability of some peptide analogs. mdpi.com Even seemingly minor changes, such as replacing a C-terminal amide with a free carboxylic group, can result in a complete loss of receptor affinity. mdpi.com The introduction of different functional groups, such as various amino acids or their derivatives, can also modulate receptor binding and activation. For example, replacing certain amino acid residues with others that have different properties (e.g., hydrophobicity, charge) can lead to substantial changes in receptor affinity and subsequent biological activity. nih.govmdpi.com
The length and composition of the side chain are critical. Studies on other molecules with side chains have shown that increasing the carbon chain length can impact biological activity, sometimes negatively. researchgate.net For example, in a series of cinnamic acid esters, antibacterial activity was observed to decrease as the carbon chain length exceeded four carbons. researchgate.net Conversely, strategic modifications, such as the introduction of bulky or hydrophobic groups, can sometimes enhance receptor targeting. mdpi.com
The following table summarizes the effects of various side chain modifications on receptor activity for related compounds, illustrating the principles that also apply to this compound derivatives.
| Compound/Modification | Receptor/Target | Effect on Activity | Reference |
| DOTA-MGS5 | CCK2R | High tumor uptake and enhanced tumor-to-organ ratios | mdpi.com |
| DOTA-MGS5 with C-terminal amide replaced by free carboxylic acid | CCK2R | Complete loss of receptor affinity | mdpi.com |
| Cinnamic acid esters with >4 carbons in side chain | Bacteria | Lower antibacterial activity | researchgate.net |
| PTHrP(1-36) analogs with ACPC residues | PTHR1 | Altered receptor binding affinity | nih.gov |
Hydroxyl Group Position and Stereochemistry Effects on Biological Activity
The position and stereochemistry of hydroxyl groups on the steroid nucleus are critical determinants of the biological activity of this compound and its derivatives. oncohemakey.com The orientation of these groups, whether they are in the α (below the plane) or β (above the plane) configuration, has a major impact on how the molecule interacts with its biological targets. oncohemakey.com
Slight changes in the position of a hydroxyl group can significantly affect a molecule's hydrogen-bonding capacity and lipophilicity, which in turn can alter receptor affinity and metabolic processing. researchgate.net For instance, studies on flavonoids have shown that the location of hydroxyl groups is crucial for their antioxidant and cytotoxic activities. mdpi.comnih.gov The presence of hydroxyl groups at specific positions can enhance electron-donating capacity, influencing redox reactions that are important for biological effects. researchgate.net
The number of hydroxyl groups also plays a role. Increasing the number of hydroxyl groups can sometimes lead to increased activity, but there is a limit to this effect. nih.gov The stereospecificity of enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases, further underscores the importance of hydroxyl group configuration in determining the bioactivity of these compounds. oncohemakey.com These enzymes are key to regulating the levels of active hormones and steroidal drugs within tissues. oncohemakey.com
The table below illustrates the importance of hydroxyl group positioning on the biological activity of various compounds, providing insights into the SAR of this compound.
| Compound Class | Hydroxyl Group Position | Observed Biological Effect | Reference |
| Flavonoids | 3-position on the C ring | Strongest capability to induce DNA damage in the presence of cupric ions | nih.gov |
| Flavones | 3, 6, 3', or 4' positions | Varied radical scavenging activity | nih.gov |
| Monohydroxybenzoic acids | meta-hydroxyl substitution | High antioxidant activity | nih.gov |
| Steroid Hormones | α or β configuration | Major impact on biological activity | oncohemakey.com |
Impact of Steroid Nucleus Conformation (e.g., A/B Ring Junction) on Molecular Recognition
The rigidity and specific geometry of the steroid nucleus are essential for proper binding to receptors. Slight alterations in the basic ring structure can lead to enormous changes in biological activity. mdpi.com The conformation of the steroid nucleus can be influenced by various factors, including the presence and orientation of substituents like hydroxyl groups. These structural features collectively determine the molecule's ability to fit into the binding pocket of a receptor or enzyme. The concept of conformational analysis is used to study these three-dimensional arrangements and understand their relationship with biological function. numberanalytics.com
Derivatization Strategies for Modulating Specific Biological Target Affinity
Derivatization is a key strategy for modulating the biological target affinity of this compound and its analogs. This involves chemically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
One common approach is the modification of the side chain. For instance, creating ester or amide derivatives at the C-28 carboxyl group can significantly alter biological activity. mdpi.comnih.gov The introduction of various amine side chains through condensation reactions has been shown to be an effective way to generate a library of compounds with diverse properties. nih.gov Another strategy involves modifying the steroid nucleus itself. For example, introducing different functional groups or altering the A-ring can impact how the molecule interacts with its target. nih.gov
Biotransformation, using microorganisms or enzymes, offers a method for creating novel steroid derivatives that may be difficult to synthesize chemically. nih.govnih.gov This can lead to the production of compounds with improved therapeutic profiles compared to the parent molecule. nih.gov For example, biotransformations of cortisone (B1669442) have yielded new steroids with altered anti-inflammatory properties. nih.gov
The synthesis of hybrid molecules, where a steroid is covalently linked to another pharmacologically active molecule, is another derivatization strategy. This approach aims to combine the properties of both parent molecules to create a new entity with enhanced or novel activities. conicet.gov.ar
The table below provides examples of derivatization strategies and their impact on biological activity for related steroidal compounds.
| Parent Compound | Derivatization Strategy | Resulting Biological Effect | Reference |
| Oleanolic Acid | Condensation with various amines at C-28 | Varied binding affinity to VEGF i-motif structure | nih.gov |
| 3-ketolithocholic acid | Addition of a small ring to the side chain | Increased transactivation of vitamin D receptor | nih.gov |
| Cortisone | Biotransformation with Rhodococcus rhodnii | Production of new steroids with altered anti-inflammatory activity | nih.gov |
| Cinchona alkaloids | Covalent linkage to a bile acid side chain | Positive effect on in vitro antiparasitic activity | conicet.gov.ar |
Computational Chemistry and In Silico Approaches to Predict SAR
Computational chemistry and in silico modeling are increasingly valuable tools for predicting the structure-activity relationships (SAR) of this compound and its derivatives. unife.itnih.gov These methods allow researchers to simulate and predict how chemical structures will interact with biological targets, thereby guiding the design of more effective and selective molecules. nih.govnih.gov
Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By analyzing the docking poses and interaction maps, researchers can gain insights into the key interactions that drive binding affinity and selectivity. nih.gov This information can then be used to design new derivatives with improved properties.
Homology modeling is another important computational tool, particularly when the experimental structure of a target receptor is not available. nih.gov This method constructs a three-dimensional model of the target protein based on its amino acid sequence and its similarity to a related protein with a known structure. nih.gov These models can then be used for molecular docking and other in silico studies.
Quantitative structure-activity relationship (QSAR) studies use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. nih.gov By identifying the key structural features that contribute to activity, QSAR models can be used to predict the activity of new, untested compounds. liverpool.ac.uk
These computational approaches are not only cost-effective but also reduce the time required for drug discovery by helping to prioritize which compounds to synthesize and test experimentally. nih.govmdpi.com
SAR Related to Transporter Affinity and Substrate Specificity
The structure-activity relationship (SAR) of this compound and its derivatives also extends to their affinity for and specificity as substrates of various transporters. Bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT) and the Na+/taurocholate cotransporting polypeptide (NTCP), play a crucial role in the enterohepatic circulation of bile acids. nih.gov
The structural features of a bile acid, including the number and orientation of hydroxyl groups, the length and charge of the side chain, and the conformation of the steroid nucleus, all influence its recognition and transport by these carriers. nih.gov For example, a comparative study of different bile acids revealed that taurolithocholic acid (TLC) is a common substrate for NTCP, ASBT, and the sodium-dependent organic anion transporter (SOAT), while lithocholic acid is not transported by any of them. nih.gov
Modifications to the bile acid structure can significantly alter transporter affinity. For instance, the presence of a sulfate (B86663) group, as in INT-767 (a synthetic bile acid derivative), can influence its activity at both FXR and TGR5, which in turn can affect transporter expression and function. plos.orgsemanticscholar.org
Understanding the SAR for transporter affinity is critical for predicting the pharmacokinetic properties of this compound derivatives. By modulating their interaction with transporters, it may be possible to control their absorption, distribution, and excretion, thereby optimizing their therapeutic effects.
The following table highlights the differential substrate specificities of related transporters for various bile acids, illustrating the principles of SAR in this context.
| Transporter | Substrate(s) | Non-Substrate(s) | Reference |
| NTCP | Taurolithocholic acid (TLC), Taurocholic acid (TC), Dehydroepiandrosterone sulfate (DHEAS) | Lithocholic acid | nih.gov |
| ASBT | Taurolithocholic acid (TLC) | Lithocholic acid | nih.gov |
| SOAT | Taurolithocholic acid (TLC) | Lithocholic acid | nih.gov |
Preclinical Investigations of Norursocholic Acid in Experimental Models: Mechanistic Insights
In Vitro Cellular Models for Studying Norursocholic Acid Mechanisms
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of action of this compound at the cellular level. These systems allow for controlled experiments to investigate specific cellular responses and signaling pathways.
Primary Cell Culture Systems (e.g., Hepatocytes, Enterocytes, Cholangiocytes)
Primary cells, isolated directly from living tissues, provide a physiologically relevant model for studying the effects of this compound.
Hepatocytes: When cultured in a sandwich configuration between two layers of extracellular matrix, primary human hepatocytes maintain their polarized phenotype for an extended period, making them a powerful tool for studying cholestasis. wur.nl These cells are crucial for investigating the direct effects of this compound on liver cell function, metabolism, and the expression of genes involved in bile acid homeostasis.
Cholangiocytes: These epithelial cells lining the bile ducts are central to the pathology of cholestatic liver diseases. sigmaaldrich.com Primary human cholangiocytes are used to study ductal bile modification and how this compound might influence their proliferative and secretory functions, which are often dysregulated in diseases like primary sclerosing cholangitis (PSC). sigmaaldrich.comgutnliver.org Research has shown that bile acids can stimulate cholangiocyte proliferation and secretion. nih.gov
Established Cell Lines (e.g., HepG2, Caco-2)
Established cell lines, while less physiologically identical to primary cells, offer the advantages of being immortalized, easy to culture, and providing a high degree of reproducibility.
HepG2 Cells: The human hepatoma cell line HepG2 is widely used in liver-related research. ajol.info Studies using HepG2 cells can elucidate the effects of this compound on hepatocellular carcinoma, including its potential to induce apoptosis and inhibit cell proliferation. ajol.infonih.gov These cells are also used to investigate the molecular pathways involved in drug-induced liver injury and the protective mechanisms of compounds like this compound. wur.nl
Caco-2 Cells: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. frontiersin.org When grown on semi-permeable filters, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium. researchgate.net This model is invaluable for studying the intestinal transport of this compound and its influence on intestinal permeability and inflammatory responses.
Organoid and 3D Culture Models for Complex Biological Systems
Three-dimensional (3D) culture systems, including organoids, represent a significant advancement in in vitro modeling, bridging the gap between traditional 2D cell cultures and complex in vivo systems. nih.gov
Organoids: These self-organizing 3D structures are derived from stem cells and can mimic the architecture and function of organs like the liver and intestine. mdpi.comsigmaaldrich.com Liver organoids, containing both hepatocytes and cholangiocytes, offer a more physiologically relevant environment to study the integrated response to this compound. wur.nlresearchgate.net They are particularly useful for modeling liver diseases and assessing drug efficacy and toxicity in a patient-specific manner. researchgate.netnih.gov
Spheroids: Spheroid cultures of primary human hepatocytes have been shown to maintain key liver functions for extended periods, making them suitable for long-term studies of this compound's effects. wur.nl
Co-culture Systems for Intercellular Communication Studies
Co-culture systems, where two or more different cell types are grown together, are essential for investigating the complex intercellular communication that occurs in tissues. i-coculture.commdpi.com
Caco-2/HepG2 Co-culture: This model is particularly relevant for studying the gut-liver axis. researchgate.netoaepublish.com It allows researchers to investigate how this compound might modulate the communication between intestinal and liver cells, for example, in the context of nonalcoholic fatty liver disease (NAFLD), where increased intestinal permeability can lead to the translocation of gut-derived factors that impact the liver. oaepublish.com
Other Co-culture Models: Co-culture systems involving immune cells like macrophages with liver cells can elucidate the anti-inflammatory mechanisms of this compound. encyclopedia.pub These models help to understand how this compound influences the interplay between different cell types during liver injury and inflammation. encyclopedia.pubnih.gov
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are crucial for understanding the integrated physiological and pathological effects of this compound in a whole-organism context. animal-reproduction.org
Rodent Models (e.g., Mice, Rats) for Studying Metabolic and Signaling Effects
Rodent models, particularly mice and rats, are the most commonly used systems for preclinical investigations of this compound due to their genetic tractability and the availability of well-characterized disease models. nih.gov
Mouse Models:
Mdr2-/- Mice: This model for primary sclerosing cholangitis (PSC) has been instrumental in demonstrating the anti-inflammatory and anti-cholestatic effects of this compound. nih.gov
Diet-Induced Models of NAFLD/NASH: Mice fed high-fat or high-cholesterol diets develop features of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), providing a platform to study the metabolic benefits of this compound. nih.gov
Alcohol-Induced Liver Disease Models: this compound has been shown to ameliorate liver injury in mouse models of alcohol-related liver disease by reducing inflammation and hepatocyte death. nih.gov
Genetically Engineered Mouse Models: Mice with specific gene knockouts or transgenes are used to dissect the role of particular signaling pathways in the action of this compound. For example, studies in mice lacking certain nuclear receptors can clarify their involvement in the metabolic effects of this bile acid. nih.govfrontiersin.org
Rat Models:
Bile Duct Ligation: This surgical model induces cholestasis and allows for the study of cholangiocyte proliferation and bile secretion in response to bile acids. gutnliver.org
Metabolic Syndrome Models: Rats fed high-fructose or high-fat diets develop metabolic syndrome, providing a model to investigate the effects of this compound on glucose intolerance, insulin (B600854) resistance, and dyslipidemia. nih.govmdpi.com
Inflammation Models: Lipopolysaccharide (LPS)-induced inflammation models in rats are used to evaluate the anti-inflammatory properties of compounds by examining their effects on signaling pathways like NF-κB and MAPK. all-imm.com
Interactive Data Table: In Vitro Models for this compound Research
| Model Type | Cell/Tissue Type | Key Application for this compound Research |
| Primary Cell Culture | Hepatocytes | Studying direct effects on liver cell function and cholestasis. wur.nl |
| Cholangiocytes | Investigating impact on bile duct cell proliferation and secretion in cholestatic diseases. sigmaaldrich.comnih.gov | |
| Established Cell Line | HepG2 | Elucidating effects on liver cancer cell apoptosis and proliferation. ajol.infonih.gov |
| Caco-2 | Analyzing intestinal transport and effects on gut barrier function. frontiersin.org | |
| 3D Culture Model | Organoids | Modeling complex liver and intestinal diseases and patient-specific responses. mdpi.comresearchgate.net |
| Co-culture System | Caco-2/HepG2 | Investigating gut-liver axis communication in metabolic diseases like NAFLD. oaepublish.com |
Interactive Data Table: In Vivo Rodent Models and Key Findings
| Rodent Model | Disease Modeled | Key Findings Related to this compound and Similar Compounds |
| Mdr2-/- Mouse | Primary Sclerosing Cholangitis (PSC) | This compound reduces hepatic inflammation. nih.gov |
| High-Fat Diet Mouse | Nonalcoholic Fatty Liver Disease (NAFLD) | Ursolic acid, a similar compound, alleviates NAFLD development. nih.gov |
| Alcohol-Fed Mouse | Alcohol-Related Liver Disease | This compound ameliorates liver injury, reduces hepatocyte death, and decreases pro-inflammatory cytokines. nih.gov |
| High-Fructose Diet Rat | Metabolic Syndrome | This model is used to induce insulin resistance and dyslipidemia to test therapeutic interventions. nih.gov |
| LPS-treated Rat | Inflammation | Pachymic acid, another triterpenoid, inhibits inflammation via NF-κB and MAPK pathways in this model. all-imm.com |
Genetically Modified Animal Models (e.g., Knockout/Transgenic) for Pathway Dissection
Genetically modified animal models, particularly knockout and transgenic mice, have been instrumental in dissecting the complex signaling pathways modulated by bile acids like this compound. nih.gov These models allow researchers to uncover the specific roles of genes and proteins in metabolic processes. nih.govnih.gov By creating animals with targeted gene deletions (knockout) or introduced foreign genes (transgenic), scientists can study the physiological consequences and elucidate the mechanisms of action of compounds under investigation. nih.govfrontiersin.org
For instance, mouse models with targeted disruptions in genes encoding key enzymes or receptors in bile acid and lipid metabolism have provided significant insights. nih.gov One such example is the use of transgenic mice overexpressing cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov These CYP7A1-tg mice have been shown to be resistant to high-fat diet-induced obesity and diabetes, a phenotype linked to alterations in the bile acid pool. nih.gov
Similarly, knockout models have been crucial. For example, CD36-deficient mice, which lack a key fatty acid transporter, have been used to study alterations in fatty acid utilization and their impact on insulin responsiveness and hepatic steatosis. nih.gov While direct studies using these specific models to investigate this compound are not detailed in the provided results, the established utility of such models in dissecting bile acid pathways highlights their potential for future research into this compound's specific mechanisms. nih.govnih.govnih.gov
The development of genetically modified animal models is a cornerstone of modern biomedical research, enabling the study of disease pathogenesis and the evaluation of novel therapeutic agents. frontiersin.org
Table 1: Examples of Genetically Modified Animal Models in Metabolic Research
| Model Type | Gene of Interest | Research Application | Potential Relevance for this compound Studies |
| Transgenic | Cholesterol 7α-hydroxylase (CYP7A1) | Investigating the role of increased bile acid synthesis in preventing diet-induced obesity and diabetes. nih.gov | Elucidating the effects of this compound on pathways downstream of bile acid synthesis. |
| Knockout | CD36 (Fatty Acid Translocase) | Studying the impact of altered fatty acid uptake on insulin sensitivity and fatty liver disease. nih.gov | Understanding how this compound might influence lipid metabolism in the context of impaired fatty acid transport. |
| Knockout | Apolipoprotein E (ApoE) | Modeling the development of atherosclerosis. nih.gov | Investigating the potential anti-atherosclerotic effects of this compound. |
| Knockout | Retinoblastoma (Rb) | Investigating roles in cell cycle control and tumor suppression. nih.gov | Dissecting cell signaling pathways that may be influenced by this compound. |
Non-Rodent Animal Models for Specific Systems Biology Studies
While rodent models are prevalent in biomedical research, non-rodent animal models offer unique advantages for specific systems biology studies due to their closer physiological and anatomical similarities to humans in certain aspects. sochob.clnih.govnih.gov For instance, pigs and minipigs are increasingly used in cardiovascular and metabolic disease research because their cardiovascular anatomy and lipid metabolism more closely resemble that of humans. nih.govscienceopen.com
Genetically modified large-animal models, such as pigs with mutations in genes related to lipid metabolism, have been developed to create more translationally relevant models of human diseases like atherosclerosis. nih.govscienceopen.combio-integration.org These models can provide valuable insights that may not be fully recapitulated in rodents. nih.gov
Other non-rodent models like rabbits, cattle, and zebrafish are also employed in various fields of biomedical research, including developmental biology and toxicology. sochob.clnih.govnih.gov The choice of a non-rodent model often depends on the specific biological system being investigated. sochob.cl For example, rabbits have been utilized to study both acute and chronic lung injury. nih.gov The use of diverse animal models is crucial for a comprehensive understanding of disease and the development of effective therapies. nih.gov
Omics Approaches in Preclinical Research for Systems-Level Understanding
Transcriptomics and Gene Expression Profiling
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides a powerful tool for understanding the molecular mechanisms underlying the effects of compounds like this compound. genewiz.com Techniques such as RNA sequencing (RNA-Seq) and microarrays allow for the comprehensive profiling of gene expression changes in response to a specific treatment or in a particular disease state. plos.orgfrontiersin.org
By analyzing which genes are upregulated or downregulated, researchers can identify the biological pathways and cellular processes that are modulated. nih.govnih.gov For example, transcriptomic analysis of liver tissue from animal models treated with a compound can reveal its impact on genes involved in inflammation, fibrosis, and metabolism. This approach can help to elucidate the compound's mechanism of action at a molecular level. nih.gov
Spatial transcriptomics is an emerging technique that adds another layer of information by mapping gene expression within the morphological context of the tissue. genewiz.com This can be particularly valuable for understanding the heterogeneous nature of diseases and the localized effects of a therapeutic agent. genewiz.com
Proteomics for Protein Expression and Post-Translational Modification Analysis
Proteomics involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. frontiersin.org Mass spectrometry-based techniques are central to proteomics, enabling the identification and quantification of thousands of proteins in a biological sample. promega.cathermofisher.com
Differential protein expression analysis can identify proteins whose abundance changes in response to treatment with a compound like this compound. uthsc.edu This can provide direct insights into the cellular machinery being affected. Furthermore, the analysis of post-translational modifications, such as phosphorylation and glycosylation, is crucial as these modifications play a key role in regulating protein function and signaling pathways. thermofisher.com
Proteomic approaches have been widely applied in cancer research to identify potential biomarkers for diagnosis, prognosis, and therapeutic response. frontiersin.org The application of these techniques in preclinical studies of this compound could reveal novel protein targets and signaling cascades involved in its therapeutic effects.
Metabolomics for Global Metabolic Perturbation Assessment
Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. mdpi.comcmbio.io It provides a real-time snapshot of the metabolic state and can reveal perturbations in metabolic pathways caused by disease or therapeutic intervention. cmbio.iofrontiersin.org
Untargeted metabolomics aims to measure as many metabolites as possible to gain a global view of metabolic changes, while targeted metabolomics focuses on a predefined set of metabolites. mdpi.com Both approaches are valuable in preclinical research. For instance, metabolomic profiling of urine or plasma from animal models can identify biomarkers of disease progression and treatment response. nih.gov
Lipidomics and Bile Acid Profiling
Lipidomics, a subfield of metabolomics, focuses specifically on the comprehensive analysis of lipids in a biological system. bevital.no Given that this compound is a bile acid, a class of lipids, lipidomics and targeted bile acid profiling are particularly relevant for understanding its effects. These analyses are often performed using techniques like liquid chromatography-mass spectrometry (LC-MS). avantiresearch.comnih.gov
Lipidomic studies have been instrumental in identifying changes in lipid profiles associated with various diseases, including nonalcoholic fatty liver disease (NAFLD) and cardiovascular disease. bevital.nonih.gov For example, research has shown alterations in triglycerides, phospholipids (B1166683), and sphingolipids in the progression of NAFLD. bevital.no
Table 2: Key Findings from Omics Studies in Metabolic Research
| Omics Approach | Key Findings | Relevance to this compound Research |
| Transcriptomics | Identification of differentially expressed genes in response to metabolic challenges or therapeutic interventions. nih.govnih.gov | Can reveal the genetic pathways modulated by this compound. |
| Proteomics | Characterization of changes in protein expression and post-translational modifications in disease states. frontiersin.orguthsc.edu | Can identify the specific proteins and signaling cascades affected by this compound. |
| Metabolomics | Detection of global metabolic perturbations in various diseases, including alterations in amino acid and fatty acid metabolism. frontiersin.orgnih.gov | Provides a systems-level view of the metabolic impact of this compound. |
| Lipidomics & Bile Acid Profiling | Identification of specific lipid and bile acid signatures associated with metabolic diseases like NAFLD and obesity. nih.govbevital.noaltimmune.com | Directly assesses the impact of this compound on the lipidome and the bile acid pool. |
Investigation of this compound's Role in Cellular Homeostasis and Stress Responses
This compound (NorUDCA), a side-chain shortened C23 derivative of ursodeoxycholic acid (UDCA), has emerged as a compound of interest for its potential therapeutic effects, particularly in immune-mediated inflammatory diseases. karger.com Its mechanisms of action involve intricate modulation of fundamental cellular processes that govern homeostasis and responses to stress.
Autophagy is a critical intracellular degradation process where cytoplasmic components are delivered to lysosomes for breakdown and recycling. nih.gov This "self-eating" mechanism is vital for cellular quality control and is tightly regulated by nutrient-sensing signaling pathways. nih.govnih.gov A key regulator of this process is the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), which, when active, suppresses the initiation of autophagy. researchgate.netpsu.edu
Preclinical studies have revealed that this compound exerts immunomodulatory effects by directly targeting the mTORC1 signaling pathway. nih.govbiorxiv.org In experimental models using CD8+ and CD4+ T cells, this compound was found to inhibit mTORC1 activity. nih.govbiorxiv.org This inhibition is significant because mTORC1 acts as a central metabolic checkpoint that, among other functions, controls T cell differentiation and proliferation. biorxiv.orgbmj.com By blunting mTORC1 signaling, this compound can influence cellular metabolism, such as glycolysis, and temper excessive T cell immune responses. nih.govbiorxiv.org The inhibition of mTORC1 provides a direct mechanistic link between this compound and the regulation of the autophagy pathway, suggesting that the compound may facilitate the induction of autophagy by relieving mTORC1-mediated suppression. biorxiv.orgbiorxiv.org
Table 1: Mechanistic Insights into this compound's Effect on Autophagy-Related Signaling
| Cellular Target | Key Pathway Component | Observed Effect of this compound | Implied Consequence for Autophagy |
| CD4+ and CD8+ T Cells | mTORC1 | Inhibition of activity and signaling. nih.govbiorxiv.org | Potential induction of autophagy. |
| CD8+ T Cells | Ribosomal protein S6 (RPS6) | Reduced phosphorylation. biorxiv.org | Downregulation of protein synthesis, consistent with mTORC1 inhibition. |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates or repair the resulting damage. wikipedia.org This can lead to damage of vital cellular components, including lipids, proteins, and DNA. wikipedia.orgugent.be Cells have evolved sophisticated antioxidant defense systems to counteract oxidative stress. ugent.be
While the parent compound UDCA is noted for its antioxidative properties, the direct effects of this compound on specific oxidative stress response mechanisms are still being elucidated. Some studies suggest that this compound possesses potent anti-inflammatory actions, which are often closely linked to the mitigation of oxidative stress. karger.com For instance, research indicates this compound can interfere with the NF-κB signaling pathway, a key regulator of inflammation that can be activated by ROS. karger.com However, detailed investigations into its impact on canonical antioxidant pathways, such as the Nrf2 system or the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), require further research to be fully characterized.
Apoptosis and necroptosis are two distinct forms of programmed cell death crucial for tissue homeostasis and eliminating damaged or infected cells. Apoptosis is a tightly regulated, caspase-dependent process, while necroptosis is a form of regulated necrosis that is caspase-independent and mediated by receptor-interacting serine/threonine-protein kinases (RIPK1, RIPK3) and mixed-lineage kinase-like domain (MLKL) proteins. researchgate.netoaepublish.comfrontiersin.org
This compound has been shown to ameliorate inflammatory responses and reduce liver injury in various experimental models. karger.comnih.gov This protective effect implies an underlying modulation of cell death pathways. Studies have demonstrated that this compound can attenuate excessive immune responses, such as those driven by CD8+ T cells, which are known to cause tissue damage through the induction of cell death in target cells. nih.gov By reducing this T cell-driven immunopathology, this compound indirectly inhibits cell death and preserves tissue integrity. nih.gov Furthermore, this compound has been found to interfere with the NF-κB signaling pathway, which plays a complex role in regulating both cell survival and the initiation of apoptosis and necroptosis. karger.commdpi.com While these findings strongly suggest an anti-cell death role, direct investigation into the effects of this compound on key molecular players like caspases, the Bcl-2 family of proteins, or the RIPK1/RIPK3 necrosome is an active area of research. nih.gov
Impact on Organ-Specific Cellular Processes (e.g., Hepatocellular Function, Intestinal Barrier Integrity, Renal Transport)
This compound demonstrates significant effects on liver cells and hepatic processes, particularly in the context of immune-mediated and cholestatic liver diseases. karger.comupmcphysicianresources.com A key mechanism is its ability to directly modulate immune cells within the liver. nih.gov In preclinical models of sclerosing cholangitis and T-cell-driven hepatic injury, this compound reduced the infiltration of inflammatory immune cells, including CD8+ T cells. nih.gov Mechanistically, this is achieved by inhibiting the mTORC1 pathway in these T cells, which blunts their proliferation and effector functions, thereby alleviating liver inflammation and injury. nih.govbiorxiv.org
Furthermore, this compound has been shown to stimulate bile flow. This is partly achieved through the activation of the TMEM16A chloride channel in cholangiocytes, the epithelial cells lining the bile ducts. upmcphysicianresources.com This activation enhances secretion into the bile ducts, contributing to its anti-cholestatic effects. upmcphysicianresources.com
Table 2: Summary of this compound's Impact on Hepatocellular Processes in Experimental Models
| Experimental Model | Cellular Target | Key Finding |
| Mdr2-/- Mouse (Model of Sclerosing Cholangitis) | Hepatic Immune Cells (CD8+, CD4+) | Reduced infiltration of inflammatory cells; Attenuated liver inflammation. nih.govbiorxiv.org |
| LCMV-Infection Mouse (Model of T Cell-Driven Liver Injury) | CD8+ T Cells | Ameliorated hepatic injury and systemic inflammation by inhibiting T cell expansion and function. nih.gov |
| Cultured Cholangiocytes | Bile Duct Epithelium | Activated TMEM16A chloride channels to increase biliary secretion. upmcphysicianresources.com |
The intestinal barrier is a complex, multi-layered defense system that prevents the passage of harmful luminal contents into the bloodstream. nih.gov Its integrity relies on the function of intestinal epithelial cells and the tight junctions that seal the space between them. nih.gov Bile acids are important signaling molecules that regulate intestinal barrier function. frontiersin.org
This compound has been shown to exert direct anti-inflammatory effects in the gut. biorxiv.org In experimental models of inflammatory bowel disease, it ameliorates intestinal immunopathology by modulating T cell responses. biorxiv.orgmeduniwien.ac.at Specifically, this compound can counteract the imbalance between pro-inflammatory T helper 17 (TH17) cells and anti-inflammatory regulatory T cells (Tregs). biorxiv.orgbmj.com It achieves this by restricting the metabolic pathways, such as glutaminolysis, that fuel TH17 cell differentiation, again linking back to its inhibitory effect on mTORC1. bmj.com By reducing intestinal inflammation, this compound helps preserve the integrity of the intestinal barrier, which is often compromised in inflammatory conditions. meduniwien.ac.atfrontiersin.org Studies have also noted that this compound and its conjugates undergo transport in the ileum, a key site for bile acid signaling and regulation of barrier function. physiology.orgphysiology.org
The kidneys are responsible for filtering waste products from the blood and play a role in the excretion of various metabolites. ksumsc.com Renal handling involves complex processes of filtration, reabsorption, and secretion carried out by transporters along the renal tubules. teachmephysiology.com While the vast majority of bile acid homeostasis is maintained through the enterohepatic circulation between the liver and intestine, a small fraction can undergo renal excretion. frontiersin.org
The specific mechanisms governing the transport of this compound within the kidneys are not as well-defined as its hepatic and intestinal effects. The primary route of elimination and circulation for this compound is via cholehepatic shunting, owing to its resistance to amidation. karger.com This suggests that renal transport may be a minor pathway for this particular bile acid. Further research is required to identify the specific renal transporters that may interact with this compound and to determine the physiological significance of its renal handling.
Synthetic Strategies and Chemical Modifications for Research Applications of Norursocholic Acid
Total Synthesis Approaches for Norursocholic Acid
The total synthesis of complex natural products like this compound represents a significant challenge in organic chemistry, requiring the development of robust and versatile synthetic strategies. While specific total synthesis routes for this compound are not extensively detailed in the provided results, general principles of natural product synthesis can be applied. Such syntheses often involve the strategic assembly of a complex carbon skeleton from simpler, commercially available starting materials. nih.govrsc.orgrsc.org Key steps would likely include stereocontrolled reactions to establish the multiple chiral centers of the steroid nucleus and the side chain. nih.govrsc.org Domino reactions, which combine several transformations in a single step, can be a powerful tool to increase efficiency in these lengthy sequences. nih.gov The development of a successful total synthesis provides unambiguous proof of the compound's structure and allows for the preparation of analogs that are not accessible through semi-synthesis. hokudai.ac.jp
Semisynthesis from Precursor Bile Acids for Structural Analogs
Given the structural complexity of this compound, semisynthesis from more abundant, structurally related natural products is a more common and practical approach for generating analogs. nih.gov Primary bile acids like cholic acid and chenodeoxycholic acid, which are synthesized in the liver from cholesterol, serve as excellent starting materials. frontiersin.orgwikipedia.org These precursors already contain the characteristic steroid nucleus of bile acids, significantly reducing the number of synthetic steps required. nih.gov
Chemical modifications can be performed on the steroid nucleus or the side chain to produce a variety of analogs. nih.gov These modifications can include:
Oxidation and reduction reactions to alter the position and stereochemistry of hydroxyl groups.
Epimerization to change the stereochemistry at specific carbon atoms.
Side-chain cleavage and reconstruction to introduce different functional groups or alter the chain length.
This semisynthetic approach has been widely used to create libraries of bile acid derivatives for preclinical and clinical evaluation, allowing for the fine-tuning of their biological activities. nih.gov
Selective Derivatization for Probe Molecules
To investigate the molecular mechanisms of action of this compound, specialized probe molecules are synthesized through selective derivatization. These probes are designed to interact with and report on their biological targets.
Isotope Labeling (e.g., Deuterium (B1214612), Carbon-13, Carbon-14) for Tracing and Quantification
Isotope labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system and to quantify their levels. generalmetabolics.comcreative-proteomics.com Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into the structure of this compound. creative-proteomics.commdpi.com These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comfrontiersin.org
By administering isotopically labeled this compound, researchers can track its absorption, distribution, metabolism, and excretion. mdpi.comresearchgate.net This information is crucial for understanding its pharmacokinetic properties and identifying its metabolic products. researchgate.net For instance, ¹³C-labeled precursors can be used to map metabolic fluxes through various pathways. creative-proteomics.com
Table 1: Common Isotopes Used in Labeling Studies
| Isotope | Natural Abundance (%) | Detection Method | Common Applications |
|---|---|---|---|
| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR | Tracing metabolic pathways, quantifying turnover rates. mdpi.com |
| ¹³C (Carbon-13) | 1.1 | Mass Spectrometry, NMR | Metabolic flux analysis, identifying carbon skeletons of metabolites. creative-proteomics.commdpi.com |
| ¹⁴C (Carbon-14) | Trace | Scintillation Counting, Autoradiography | Highly sensitive tracing, often used in drug metabolism studies. |
| ¹⁵N (Nitrogen-15) | 0.37 | Mass Spectrometry, NMR | Tracing nitrogen metabolism, particularly in amino acids and nucleotides. mdpi.com |
Fluorescent and Affinity Tagging for Target Identification
To identify the specific proteins that this compound interacts with, fluorescent and affinity tags can be chemically attached to the molecule. mdpi.com
Fluorescent tagging involves conjugating a fluorescent dye (fluorophore) to this compound. This allows for the visualization of the molecule's localization within cells and tissues using fluorescence microscopy. plos.org
Affinity tagging involves attaching a small molecule, such as biotin (B1667282), to this compound. plos.org Biotin has a very high affinity for the protein streptavidin. researchgate.net When a biotin-tagged this compound probe binds to its cellular target, the entire complex can be isolated from a cell lysate by passing it over a column containing immobilized streptavidin. plos.orgresearchgate.net The target protein can then be eluted and identified by techniques like mass spectrometry. plos.org The ideal affinity tag should be small and chemically inert to minimize interference with the protein's function. thermofisher.com
Photoaffinity Labeling for Receptor Mapping
Photoaffinity labeling is a powerful technique used to covalently link a ligand to its receptor upon photoactivation, enabling the identification of binding sites. researchgate.netnih.gov A photoaffinity probe of this compound would consist of three key components: the this compound scaffold for target recognition, a photoreactive group, and a reporter tag (like biotin or a fluorescent dye) for detection and isolation. mdpi.com
The photoreactive group, often a diazirine, benzophenone, or an aryl azide, is chemically stable in the dark but forms a highly reactive species when exposed to UV light. researchgate.netresearchgate.net This reactive intermediate then forms a covalent bond with nearby amino acid residues within the binding pocket of the target protein. researchgate.netescholarship.org This technique allows for the precise mapping of the ligand-binding domain on the receptor. nih.gov The choice and placement of the photoreactive group and linker are critical to ensure that the probe retains its affinity for the target and that the cross-linking occurs efficiently. nih.gov
Table 2: Common Photoreactive Groups for Photoaffinity Labeling
| Photoreactive Group | Activating Wavelength (nm) | Reactive Intermediate | Advantages | Limitations |
|---|---|---|---|---|
| Aryl Azide | 254-400 | Nitrene | Simple synthesis, efficient crosslinking. researchgate.net | Short-lived, highly reactive intermediate can lead to non-specific labeling. researchgate.net |
| Benzophenone | ~350-360 | Triplet Ketone | Chemically stable, less prone to non-specific reactions. researchgate.net | Larger size may cause steric hindrance. |
| Diazirine | ~350-380 | Carbene | Small size, high reactivity, rapid reaction. researchgate.net | Can be susceptible to reaction with nucleophilic amino acids in the dark. escholarship.org |
Synthesis of Analogs for Comprehensive Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. oncodesign-services.com By synthesizing and testing a series of this compound analogs, researchers can identify the key structural features required for its biological effects. frontiersin.orgrsc.org
SAR studies can guide the optimization of a lead compound by:
Identifying the pharmacophore: The essential functional groups and their spatial arrangement required for activity.
Improving potency and selectivity: Modifying the structure to enhance its interaction with the desired target while minimizing off-target effects. rsc.orgnih.gov
Optimizing pharmacokinetic properties: Altering the molecule to improve its absorption, distribution, metabolism, and excretion profile.
The synthesis of these analogs often relies on the semisynthetic methods described earlier, starting from precursor bile acids. nih.gov The biological activity of each analog is then measured in relevant assays, and the data is used to build a model that correlates chemical structure with biological function. oncodesign-services.com
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis represents a powerful strategy for the synthesis and modification of this compound, combining the selectivity of enzymes with the versatility of chemical reactions. unacademy.com This approach circumvents many of the challenges associated with purely chemical methods, such as the need for extensive protection and deprotection steps, by leveraging the high regioselectivity and stereoselectivity of biocatalysts. beilstein-journals.org Enzymes, particularly from microbial sources, play a pivotal role in modifying the steroid nucleus of bile acids. researchgate.netnih.gov
The primary application of chemoenzymatic methods in the context of this compound synthesis is analogous to the well-established synthesis of its higher homolog, ursodeoxycholic acid (UDCA). nih.gov These strategies predominantly focus on the stereoselective transformation of the hydroxyl groups on the steroid backbone. nih.gov
A key transformation in the synthesis of nor-bile acids with a 7β-hydroxyl group, such as this compound, is the epimerization of the C-7 hydroxyl group from the more common 7α-configuration. This is typically achieved through a two-step oxidation-reduction sequence catalyzed by specific hydroxysteroid dehydrogenases (HSDHs). nih.govnih.gov
Oxidation: The first step involves the selective oxidation of the 7α-hydroxyl group of a suitable precursor, like norchenodeoxycholic acid, to a 7-keto intermediate (7-oxo-nordeoxycholic acid). This reaction is catalyzed by 7α-hydroxysteroid dehydrogenase (7α-HSDH), which is a NAD(P)+ dependent enzyme. nih.govuniprot.org
Reduction: The subsequent step is the stereoselective reduction of the 7-keto group to a 7β-hydroxyl group. This is accomplished using a 7β-hydroxysteroid dehydrogenase (7β-HSDH), yielding the desired this compound. nih.govnih.gov
This enzymatic epimerization is highly efficient and avoids the use of harsh chemical reagents. d-nb.info Both free enzymes and whole-cell biocatalysts expressing the required HSDHs have been successfully employed for these transformations in the synthesis of related bile acids. beilstein-journals.orgresearchgate.net
Besides epimerization, enzymes are also used for other modifications. Lipases, for instance, are widely used for the regioselective acylation and esterification of bile acid hydroxyl groups and the carboxylic acid side chain. conicet.gov.armdpi.com This allows for the synthesis of various this compound derivatives for research applications. For example, Candida antarctica lipase (B570770) B (CAL-B) has shown excellent regioselectivity in acylating the 3α-hydroxyl group of various bile acids. mdpi.com Such enzymatic reactions proceed under mild conditions and provide high yields of specific mono- or di-acylated products. conicet.gov.ar
The table below summarizes the key enzymes and their roles in the chemoenzymatic synthesis of bile acid derivatives applicable to this compound.
| Enzyme Class | Specific Enzyme Example | Substrate Moiety | Reaction Type | Product Moiety |
| Hydroxysteroid Dehydrogenase | 7α-HSDH | 7α-hydroxyl | Oxidation | 7-keto |
| Hydroxysteroid Dehydrogenase | 7β-HSDH | 7-keto | Reduction | 7β-hydroxyl |
| Hydroxysteroid Dehydrogenase | 3α-HSDH | 3α-hydroxyl / 3-keto | Oxidation/Reduction | 3-keto / 3α-hydroxyl |
| Hydroxysteroid Dehydrogenase | 12α-HSDH | 12α-hydroxyl / 12-keto | Oxidation/Reduction | 12-keto / 12α-hydroxyl |
| Lipase | Candida antarctica lipase B (CAL-B) | 3α-hydroxyl, 7β-hydroxyl | Acylation/Esterification | 3α-acyloxy, 7β-acyloxy |
Comparative Analysis of Norursocholic Acid with Endogenous and Synthetic Bile Acids
Comparison of Receptor Binding Affinities and Activation Profiles (e.g., FXR, TGR5)
The biological effects of bile acids are largely mediated by nuclear receptors, such as the farnesoid X receptor (FXR), and cell surface receptors, like the G protein-coupled bile acid receptor 1 (TGR5, also known as GPBAR1). The affinity of different bile acids for these receptors varies significantly, leading to diverse downstream signaling.
Endogenous primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA), and the secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), are natural ligands for these receptors. CDCA is the most potent endogenous activator of FXR, followed by DCA, LCA, and CA. nih.govnih.gov For TGR5, the activation potency is led by the secondary bile acid LCA, followed by DCA and then CDCA and CA. nih.govjrd.or.kr
In contrast to these endogenous bile acids, norursocholic acid's direct interaction and activation profile with FXR and TGR5 are not as extensively characterized in publicly available literature. However, studies on its parent compound, UDCA, indicate it is a weak agonist for both FXR and TGR5. jrd.or.kr Given the structural similarity, it is plausible that norUDCA also exhibits weak binding and activation of these primary bile acid receptors. This weak interaction is a key differentiator from the more potent endogenous bile acids and contributes to its unique physiological effects.
Some studies have explored dual agonists for both FXR and TGR5, such as INT-767, which have shown potential in preclinical models for inflammatory diseases by combining the beneficial effects of activating both receptors. jrd.or.kr The development of such synthetic agonists highlights the therapeutic potential of modulating these pathways, a potential that may be indirectly influenced by bile acids like norUDCA through their broader effects on the bile acid pool.
Table 1: Comparative Receptor Activation by Different Bile Acids
| Bile Acid | Receptor Target | Relative Activation Potency |
| Chenodeoxycholic acid (CDCA) | FXR | Strongest endogenous agonist nih.govnih.gov |
| Cholic acid (CA) | FXR | Weaker than CDCA nih.gov |
| Deoxycholic acid (DCA) | FXR | Strong nih.gov |
| Lithocholic acid (LCA) | FXR | Moderate nih.gov |
| Lithocholic acid (LCA) | TGR5 | Strongest endogenous agonist nih.govjrd.or.kr |
| Deoxycholic acid (DCA) | TGR5 | Strong jrd.or.kr |
| Chenodeoxycholic acid (CDCA) | TGR5 | Moderate jrd.or.kr |
| Cholic acid (CA) | TGR5 | Weak jrd.or.kr |
| Ursodeoxycholic acid (UDCA) | TGR5 | Agonist jrd.or.kr |
Comparative Effects on Gene Expression Profiles and Signaling Pathways
The differential activation of receptors like FXR and TGR5 by various bile acids leads to distinct changes in gene expression and the modulation of downstream signaling pathways. Activation of FXR, for instance, regulates a wide array of genes involved in bile acid, lipid, and glucose metabolism. koreamed.orgnih.gov In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov In the intestine, FXR activation induces fibroblast growth factor 19 (FGF19 in humans, FGF15 in mice), which also potently represses hepatic CYP7A1 expression. nih.govmdpi.com
TGR5 activation, on the other hand, can stimulate the release of glucagon-like peptide-1 (GLP-1), influencing glucose homeostasis, and has been shown to have anti-inflammatory effects in macrophages. koreamed.orgmdpi.com
The comparative analysis of gene expression profiles following exposure to different bile acids is a complex field of study. Such analyses often reveal broad changes across multiple pathways, including those involved in innate immunity and cellular metabolism. frontiersin.org While specific gene expression profiles for this compound are not extensively detailed in the provided search results, its distinct physiological effects suggest that it would induce a unique transcriptional signature compared to endogenous bile acids.
Differential Metabolism and Biotransformation Pathways Relative to Related Bile Acids
A key distinguishing feature of this compound is its unique metabolic fate in humans. Unlike endogenous bile acids such as cholic acid and chenodeoxycholic acid, which are primarily conjugated with taurine (B1682933) or glycine (B1666218) in the liver before secretion into bile, norUDCA undergoes a different primary biotransformation pathway. nih.govnih.gov
In humans, norUDCA is predominantly conjugated with glucuronic acid, forming a C-23 ester glucuronide. nih.gov This is in stark contrast to its parent compound, UDCA, which is mainly conjugated with glycine or taurine. nih.gov This difference in conjugation has significant implications for its subsequent transport and elimination. The glucuronide conjugate of norUDCA is readily excreted in both bile and urine, with roughly equal amounts being eliminated by each route. nih.gov
In rats, the metabolism of this compound and its conjugates differs from that in humans. While this compound and its glycine and taurine conjugates are efficiently secreted into bile largely unchanged, a small portion of unconjugated this compound can be secreted as an unknown conjugate or sulfate (B86663). nih.gov In contrast, cholic acid administered to rats is completely conjugated with taurine or glycine. nih.gov
Furthermore, the deconjugation of this compound conjugates by gut bacteria also differs from that of endogenous bile acid conjugates. In rats, norursocholylglycine is only minimally deconjugated after 24 hours of enterohepatic circulation, whereas cholylglycine is completely deconjugated. nih.gov This resistance to bacterial deconjugation in the small intestine, with deconjugation occurring primarily in the cecum and colon, is another distinguishing feature. nih.gov
Table 2: Comparative Metabolism of Bile Acids
| Bile Acid | Primary Conjugation Pathway (Humans) | Primary Site of Bacterial Deconjugation |
| This compound (norUDCA) | Glucuronidation nih.gov | Cecum and colon nih.gov |
| Ursodeoxycholic acid (UDCA) | Glycine or Taurine amidation nih.gov | Distal small intestine, cecum, and colon |
| Cholic acid (CA) | Glycine or Taurine amidation nih.gov | Distal small intestine, cecum, and colon nih.gov |
| Chenodeoxycholic acid (CDCA) | Glycine or Taurine amidation | Distal small intestine, cecum, and colon |
Structural Determinants of Unique Biological Activities (vs. Ursodeoxycholic Acid, Chenodeoxycholic Acid, Cholic Acid)
The unique biological activities of this compound are fundamentally linked to its chemical structure, which differs from its parent compound, ursodeoxycholic acid (UDCA), and the primary bile acids, chenodeoxycholic acid (CDCA) and cholic acid (CA).
The most defining structural feature of this compound is its shortened side chain (a C23 acid), which makes it a "nor-" bile acid. This seemingly minor modification is the primary reason for its altered metabolism. The shortened side chain makes it a poor substrate for the enzymes that typically conjugate bile acids with taurine or glycine. nih.gov Instead, it is a favorable substrate for UDP-glucuronosyltransferases, leading to its characteristic glucuronidation. nih.gov
Compared to UDCA, which has a 7β-hydroxyl group, this compound retains this feature, contributing to its hydrophilic nature. nih.gov This is in contrast to the more hydrophobic CDCA (7α-hydroxyl) and the even more hydrophobic deoxycholic acid (lacking a 7-hydroxyl group). medicapharma.com The hydrophilicity of a bile acid is a key determinant of its cytotoxicity and its ability to form micelles. The hydrophilic nature of norUDCA and UDCA makes them less toxic than the more hydrophobic bile acids. nih.gov
The combination of the shortened side chain and the 7β-hydroxyl group in this compound results in a molecule that is hydrophilic, resistant to amidation, and prone to glucuronidation and cholehepatic shunting. These structural features collectively underpin its distinct physiological effects, such as the induction of a bicarbonate-rich hypercholeresis and reduced biliary secretion of cholesterol and phospholipids (B1166683) compared to endogenous bile acids. nih.govnih.gov
Table 3: Key Structural and Functional Differences
| Bile Acid | Key Structural Feature(s) | Primary Biological Consequence(s) |
| This compound (norUDCA) | C23 side chain, 7β-hydroxyl group | Glucuronidation, cholehepatic shunting, hydrophilic nih.gov |
| Ursodeoxycholic acid (UDCA) | C24 side chain, 7β-hydroxyl group | Amidation with glycine/taurine, hydrophilic nih.govnih.gov |
| Chenodeoxycholic acid (CDCA) | C24 side chain, 7α-hydroxyl group | Amidation with glycine/taurine, hydrophobic, potent FXR agonist nih.govmedicapharma.com |
| Cholic acid (CA) | C24 side chain, 3α, 7α, 12α-hydroxyl groups | Amidation with glycine/taurine, more hydrophilic than CDCA, less potent FXR agonist medicapharma.com |
Synergistic or Antagonistic Interactions with Other Bile Acids in Biological Systems
The biological effects of this compound are not only determined by its intrinsic properties but also by its interactions with the endogenous bile acid pool. When introduced into the system, norUDCA can alter the composition and physicochemical properties of the circulating bile acids, potentially leading to synergistic or antagonistic effects.
One key interaction is the potential for norUDCA to displace more hydrophobic and cytotoxic bile acids from the enterohepatic circulation. By inducing a profuse, watery bile flow (hydrocholeresis), norUDCA can effectively "flush out" other bile acids, reducing their concentration in the liver and potentially mitigating their toxic effects in cholestatic conditions.
Furthermore, norUDCA and its conjugates induce significantly less biliary secretion of phospholipids and cholesterol compared to cholic acid. nih.gov This is likely due to the inability of these side-chain shortened bile acids to form micelles effectively. This alteration of biliary lipid secretion can have significant consequences for cholesterol homeostasis and gallstone formation.
The interactions between different bile acids are complex and can be influenced by factors such as diet and the gut microbiome, which itself plays a crucial role in bile acid metabolism. mdpi.com For instance, plant-derived compounds can interact with bile acids in the gut, affecting their reabsorption and metabolism. mdpi.com The introduction of a unique bile acid like norUDCA would add another layer to this intricate network of interactions.
Emerging Research Avenues and Future Perspectives on Norursocholic Acid Biology
Role in Inter-Organ Communication and Systemic Homeostasis
Bile acids are increasingly recognized as signaling molecules that facilitate communication between different organs, thereby maintaining systemic homeostasis. nih.govmdpi.comki.sepasteur-lille.frnih.govnih.gov This inter-organ crosstalk is crucial for coordinating metabolic processes, and disruptions in these communication networks can lead to various diseases. ki.sepasteur-lille.fr Norursocholic acid, like other bile acids, is involved in the enterohepatic circulation, a key process for maintaining a healthy digestive system. nih.govmdpi.com Its journey through the liver, gallbladder, and intestine positions it as a potential mediator in the complex network of signals that regulate glucose and lipid metabolism, immune function, and energy expenditure. nih.govpasteur-lille.fr
The organism maintains its energy status through intricate communication between organs like the liver, adipose tissue, intestine, and pancreas, which integrate various endocrine and metabolic signals. pasteur-lille.fr Bile acids, through their activation of nuclear receptors such as the farnesoid X receptor (FXR) and membrane receptors like TGR5, play a pivotal role in this regulatory network. mdpi.compasteur-lille.frnih.gov Future research is expected to delineate the specific role of this compound in modulating these signaling pathways and its impact on the physiological adaptation to changes in energy status. pasteur-lille.fr Understanding how this compound influences the secretion of hormones and metabolic intermediates will provide deeper insights into its contribution to systemic health and disease. pasteur-lille.frnih.gov
Application in Advanced Biological Models (e.g., Humanized Mouse Models, Organ-on-a-Chip)
To better understand the human-specific effects of this compound, researchers are turning to advanced biological models. Traditional mouse models have limitations due to significant differences in bile acid composition compared to humans. childrensmercy.orgplos.org For instance, mice predominantly synthesize hydrophilic muricholic acids, whereas the human bile acid pool is more hydrophobic. childrensmercy.org
Humanized mouse models , engineered to have a more human-like bile acid profile, offer a more relevant preclinical platform. childrensmercy.orgplos.orgfrontiersin.org For example, Cyp2c70-null mice lack the enzyme responsible for producing muricholic acids, resulting in a bile acid composition that more closely resembles that of humans. childrensmercy.org These models can help elucidate the specific effects of this compound in a physiological context that mimics human cholestatic liver diseases more accurately. childrensmercy.org
Organ-on-a-chip (OOC) technology is another promising frontier. wikipedia.orgnih.govnih.govmdpi.commicronit.com These microfluidic devices can simulate the activities and physiological responses of human organs in vitro. wikipedia.orgnih.gov A "gut-on-a-chip," for instance, can model the intestinal barrier and be used to study the transport and cellular interactions of compounds like this compound. micronit.com Multi-organ chips that connect different organ models, such as liver and gut modules, can provide insights into the inter-organ communication mediated by bile acids. nih.gov These advanced models will be invaluable for dissecting the complex pathophysiology of diseases and for testing the therapeutic potential of this compound in a human-relevant system. wikipedia.orgnih.govnih.gov
Elucidation of Novel Molecular Targets and Signaling Pathways
Recent research aims to identify novel or less-characterized targets of this compound. nih.govnih.gov This involves exploring its interactions with a broader range of cellular proteins and signaling components. Understanding these novel interactions could reveal previously unknown functions of this compound and open up new therapeutic avenues. nih.gov For example, identifying specific transporters or enzymes that are uniquely affected by this compound could lead to the development of more targeted therapies for liver and metabolic diseases. The use of advanced molecular biology techniques will be crucial in mapping these new signaling networks. nih.gov
Integration with Multi-Omics Data for Systems Biology Understanding
To gain a holistic view of the biological effects of this compound, researchers are increasingly employing multi-omics approaches. nih.govnih.govfrontiersin.orguv.esembopress.org This involves the simultaneous analysis of different molecular layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov By integrating these large datasets, a more comprehensive picture of how this compound influences cellular processes can be constructed. nih.govfrontiersin.org
A systems biology approach allows for the identification of molecular signatures and the elucidation of complex interactions that would be missed by studying individual components in isolation. nih.govfrontiersin.org For example, combining transcriptomic data (changes in gene expression) with metabolomic data (changes in metabolite levels) can reveal how this compound-induced signaling events translate into functional metabolic outcomes. This integrated analysis can help to build predictive models of this compound's behavior and its impact on disease pathophysiology. frontiersin.org The use of sophisticated computational tools is essential for analyzing and interpreting these complex multi-omics datasets. nih.govembopress.org
Methodological Advancements for Comprehensive this compound Profiling in Complex Matrices
Accurate and sensitive measurement of this compound in biological samples is critical for understanding its pharmacokinetics and pharmacodynamics. However, analyzing bile acids in complex matrices such as plasma, urine, and tissue extracts presents significant analytical challenges. lcms.czchromatographytoday.comwiley.comeurachem.orgnih.gov These matrices contain numerous endogenous compounds that can interfere with the analysis. lcms.cz
Recent advancements in analytical chemistry are addressing these challenges. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) remains a cornerstone for bile acid analysis, offering high sensitivity and specificity. chromatographytoday.comnih.gov Methodological improvements are focused on enhancing sample preparation techniques to reduce matrix effects and improve the recovery of this compound. lcms.cz This includes the development of more efficient extraction and clean-up protocols. lcms.cz Furthermore, the development of novel chromatographic and ionization techniques continues to improve the resolution and identification of bile acids and their isomers. chromatographytoday.com These advancements are crucial for obtaining reliable and reproducible data in both preclinical and clinical research.
Theoretical Frameworks for Predicting Bile Acid Behavior and Function
Developing theoretical frameworks to predict the behavior and function of bile acids is an emerging area of research. These frameworks aim to model the complex physicochemical properties of bile acids and how these properties relate to their biological activities. mdpi.comresearchgate.net Bile acids are amphiphilic molecules, meaning they have both water-soluble and fat-soluble regions, which allows them to form micelles and solubilize lipids. mdpi.com
Computational modeling and simulations can be used to predict how the specific structure of this compound influences its interactions with cell membranes, proteins, and other molecules. By understanding these structure-activity relationships, it may be possible to predict the biological effects of this compound and to design novel bile acid-based therapies with improved efficacy and safety profiles. These theoretical approaches, when combined with experimental data, will provide a powerful tool for advancing our understanding of bile acid biology.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Norursocholic acid in laboratory settings?
To synthesize this compound, researchers typically employ bile acid modification protocols, including enzymatic or chemical derivatization of ursodeoxycholic acid. Characterization involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Ensure adherence to safety protocols, such as using screw-cap containers for aqueous solutions and verifying compound stability under laboratory conditions, as outlined in safety data sheets .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Validate methods using calibration curves with internal standards (e.g., deuterated analogs) to account for matrix effects. Cross-validate results with orthogonal techniques like ELISA to address potential cross-reactivity issues .
Q. How should researchers design in vitro experiments to evaluate this compound’s metabolic effects?
Use cell lines (e.g., hepatocytes or intestinal epithelial cells) with physiologically relevant exposure times and concentrations. Include controls for cytotoxicity (e.g., MTT assays) and normalize data to vehicle-treated groups. Replicate experiments across multiple cell passages to account for biological variability .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) profiles across preclinical models be resolved?
Conduct meta-analyses of PK data from rodent and non-rodent models, adjusting for species-specific factors like metabolic enzyme expression. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Validate hypotheses via crossover studies in multiple models under standardized dosing regimens .
Q. What strategies optimize this compound’s bioavailability in translational studies targeting cholestatic liver diseases?
Explore formulation enhancements such as lipid-based nanoparticles or co-administration with absorption enhancers (e.g., sodium taurocholate). Monitor bioavailability via portal vein sampling in animal models and correlate with clinical endpoints (e.g., serum ALP levels). Compare outcomes with ursodeoxycholic acid to benchmark efficacy .
Q. How should researchers address variability in transcriptomic data from this compound-treated in vivo models?
Apply batch-effect correction algorithms (e.g., ComBat) during RNA-seq data preprocessing. Integrate multi-omics approaches (e.g., proteomics and metabolomics) to identify concordant pathways. Use pathway enrichment analysis (e.g., Gene Ontology) to distinguish compound-specific effects from background noise .
Q. What experimental designs are recommended to elucidate this compound’s off-target effects in chronic exposure studies?
Implement high-content screening (HCS) with organoid models to assess long-term cytotoxicity and metabolic shifts. Pair with CRISPR-Cas9 knockout libraries to identify genetic modifiers of toxicity. Validate findings using tissue-specific knockout mouse models .
Methodological Considerations
Q. How can researchers ensure reproducibility in this compound studies?
Adopt the ARRIVE guidelines for preclinical studies: report detailed protocols for animal husbandry, randomization, and blinding. Share raw data and code in public repositories (e.g., Zenodo). Use standardized reference materials for analytical calibration .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound research?
Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Use bootstrap resampling to quantify confidence intervals. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) .
Q. How should conflicting mechanistic hypotheses about this compound’s anti-inflammatory effects be tested?
Design head-to-head experiments comparing this compound with known FXR agonists (e.g., obeticholic acid). Use FXR-knockout models to isolate receptor-dependent effects. Employ phosphoproteomics to map downstream signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
